3,4-Dimethoxybenzamide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZRGTVUVVHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074549 | |
| Record name | 3,4-Dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-41-1 | |
| Record name | 3,4-Dimethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1521-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIMETHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEW9F1FKI8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzamide, also known as Veratramide, is an organic compound with the CAS number 1521-41-1 . It belongs to the benzamide class of compounds, characterized by a benzene ring substituted with a carboxamide group and, in this specific case, two methoxy groups at the 3 and 4 positions. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, with a particular focus on its role as a key intermediate in the pharmaceutical industry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. These data are crucial for its handling, characterization, and use in synthetic chemistry.
Table 1: General and Structural Information
| Property | Value | Reference |
| CAS Number | 1521-41-1 | [1][2] |
| Synonyms | Veratramide, Veratrimidic acid | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1][3] |
| Molecular Weight | 181.19 g/mol | [1][3] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N)OC | [1] |
| InChI Key | XNDZRGTVUVVHQT-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | [4] |
| Melting Point | 163-165 °C | |
| Boiling Point | Data not available | [2] |
| Density | Data not available | [2] |
| Solubility | Soluble in DMSO | [4] |
Synthesis and Experimental Protocols
While a specific historical synthesis protocol from Organic Syntheses, Collective Volume 2 for veratramide could not be definitively located in the available resources, a common synthetic route involves the amidation of 3,4-dimethoxybenzoic acid or its derivatives.
A prominent application of this compound is its use as a starting material for the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal motility disorders.[4][5][6][7][8]
Experimental Protocol: Synthesis of Itopride Hydrochloride from this compound
This protocol is a generalized representation based on procedures outlined in various patents.[5][6][7][8]
Reaction Scheme:
Synthesis of Itopride from this compound.
Materials:
-
This compound
-
4-(2-(Dimethylamino)ethoxy)benzyl chloride
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol)
Procedure:
-
N-Alkylation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.
-
To this suspension, add this compound portion-wise at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the mixture to stir for a specified time to ensure the formation of the corresponding sodium salt.
-
Slowly add a solution of 4-(2-(Dimethylamino)ethoxy)benzyl chloride in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Itopride.
-
-
Purification of Itopride:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Formation of Itopride Hydrochloride:
-
Dissolve the purified Itopride in a suitable solvent such as ethanol.
-
To this solution, add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.
-
Stir the mixture to allow for the precipitation of Itopride hydrochloride.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
-
Biological Activity and Applications
The primary documented biological relevance of this compound is its role as a crucial intermediate in the synthesis of pharmaceuticals, most notably Itopride.[4] While some derivatives of closely related compounds, such as N'-Benzylidene-3,4-dimethoxybenzohydrazide, have been investigated for antimicrobial properties, there is a lack of substantial evidence for the direct biological or pharmacological activity of this compound itself.[9][10] Its value in drug development, therefore, lies in its utility as a building block for more complex and biologically active molecules.
Logical Workflow: Synthesis of Itopride Hydrochloride
The synthesis of Itopride hydrochloride from 3,4-dimethoxybenzoic acid provides a logical workflow that is central to the application of this compound.
References
- 1. This compound | C9H11NO3 | CID 73705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1521-41-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 6. Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. patents.justia.com [patents.justia.com]
- 8. KR100836528B1 - Method for Preparing Etoprid Hydrochloride - Google Patents [patents.google.com]
- 9. NIScPR Online Periodical Repository: Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients [nopr.niscpr.res.in]
- 10. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide on Veratramide and its Derivative Itopride
This technical guide provides a detailed overview of the chemical structure and IUPAC nomenclature of Veratramide, with a primary focus on its significant derivative, Itopride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key chemical information, presents quantitative data in a structured format, and includes a visual representation of the molecular structure.
Introduction to Veratramide and Itopride
Veratramide itself is a chemical moiety, specifically 3,4-dimethoxybenzamide. However, the term is often encountered as part of the chemical name for the gastroprokinetic agent Itopride. Itopride, chemically known as N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide, incorporates the veratramide structure. This guide will focus on the comprehensive chemical details of Itopride hydrochloride, a common form of the drug.
Chemical Structure and IUPAC Name
The chemical identity of a compound is fundamentally defined by its structure and systematic name.
IUPAC Name: N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride[1]
Chemical Formula: C₂₀H₂₇ClN₂O₄[1]
The structure consists of a veratryl group (3,4-dimethoxybenzoyl) attached to a benzylamine linker, which in turn is substituted with a 2-(dimethylamino)ethoxy group.
Physicochemical Properties of Itopride Hydrochloride
A summary of the key quantitative data for Itopride Hydrochloride is presented in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 394.9 g/mol | [1] |
| Molar Mass | 394.89 g/mol | [2] |
| Melting Point | 194-195 °C | [2] |
| Boiling Point | 510.1 °C at 760 mmHg | [2] |
| Flash Point | 262.3 °C | [2] |
| Water Solubility | ≥48 mg/mL | [2] |
| Vapor Pressure | 1.6E-10 mmHg at 25 °C | [2] |
Molecular Visualization
To provide a clear visual representation of the chemical structure of N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide, the following diagram has been generated using the DOT language.
References
An In-depth Technical Guide to 3,4-Dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods related to 3,4-Dimethoxybenzamide. This document is intended to serve as a valuable resource for professionals in research and development.
Core Molecular Information
This compound, also known as Veratramide, is a chemical compound with the molecular formula C₉H₁₁NO₃.[1][2] It is a derivative of benzamide with two methoxy groups substituted on the benzene ring.
Table of Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 1521-41-1 | [1] |
| Appearance | White to off-white solid | MedchemExpress |
| Solubility | Soluble in DMSO | MedchemExpress |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [3] |
Synthesis of this compound
This compound is commonly synthesized from its corresponding acid chloride, 3,4-dimethoxybenzoyl chloride. The following sections detail the experimental protocols for the preparation of the precursor and the final product.
Experimental Protocol: Synthesis of 3,4-Dimethoxybenzoyl Chloride from Veratric Acid
This protocol outlines the preparation of the acid chloride precursor.
Materials:
-
Veratric acid (3,4-dimethoxybenzoic acid)
-
Thionyl chloride
-
Benzene (or a suitable alternative solvent like toluene)
-
Pyridine (catalyst)
Procedure:
-
In a 2-neck 100 ml round-bottom flask, dissolve 10.0 g (54.9 mmol) of veratric acid in 50 ml of benzene.
-
Add 2 to 3 drops of pyridine to the solution.
-
While stirring at room temperature, add 13 g (109 mmol) of thionyl chloride dropwise over 3 minutes.
-
Heat the mixture to 70-80°C on a water bath and maintain this temperature for 2 hours under a reflux condenser with agitation.
-
After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure.
-
The resulting product is veratroyl chloride (3,4-dimethoxybenzoyl chloride) as a colorless powder. This synthesis can achieve a yield of 100%.[4]
Experimental Protocol: Synthesis of this compound from 3,4-Dimethoxybenzoyl Chloride
This protocol describes the amidation of the acid chloride to form the final product.
Materials:
-
3,4-Dimethoxybenzoyl chloride
-
Primary amine (e.g., ammonia or an amine in a suitable solvent)
-
Triethylamine
-
Cyrene™ (solvent)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 3,4-dimethoxybenzoyl chloride (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1M) at 0°C.
-
To the stirred solution, add triethylamine (0.55 mmol, 1.1 equiv.) and a primary amine (0.5 mmol, 1.0 equiv.).
-
Allow the reaction mixture to warm to room temperature over 1 hour.
-
Add water (5 mL) to the mixture and stir until the product precipitates.
-
Filter the precipitate and wash with water to obtain the pure this compound.[5]
Experimental Workflow and Visualization
The synthesis of this compound can be visualized as a two-step process, starting from veratric acid. The following diagram illustrates this experimental workflow.
Caption: Synthesis workflow for this compound.
Biological Context and Applications
This compound is a naturally occurring compound that has been isolated from the solid culture of Streptoverticillium morookaense.[3] It is primarily recognized as a key starting material in the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal symptoms.[3] While the direct biological activity and mechanism of action of this compound itself are not extensively documented in publicly available literature, its dihydroxy analogues have been studied for their effects on ribonucleotide reductase activity and antitumor properties.[6]
Signaling Pathways of Related Compounds
Direct involvement of this compound in specific cellular signaling pathways is not well-established. However, structurally related compounds, such as other benzamide derivatives, have been investigated as inhibitors of various signaling pathways. For instance, certain methoxyflavone derivatives, which share some structural similarities, have been identified as inhibitors of parthanatos, a form of cell death, by affecting the synthesis of PAR polymer.
The following diagram illustrates a generalized signaling pathway that can be modulated by benzamide-related compounds, though it is important to note that this is not a direct pathway for this compound.
Caption: Generalized cell signaling pathway potentially targeted by benzamide derivatives.
References
- 1. This compound | C9H11NO3 | CID 73705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Synthesis of 3,4-Dimethoxybenzamide from Veratric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of 3,4-Dimethoxybenzamide, a valuable intermediate in pharmaceutical and organic synthesis, starting from veratric acid (3,4-dimethoxybenzoic acid). This document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound, also known as veratramide, is a significant building block in the synthesis of various biologically active molecules. Its parent compound, veratric acid, is a naturally occurring benzoic acid derivative found in several plant species. The conversion of veratric acid to this compound is a fundamental transformation in organic chemistry, typically involving the activation of the carboxylic acid group followed by amidation. This guide focuses on a common and effective method for this conversion: the formation of an acyl chloride intermediate followed by reaction with an amine source.
Synthetic Pathway Overview
The most prevalent laboratory-scale synthesis of this compound from veratric acid proceeds through a two-step process:
-
Acyl Chloride Formation: Veratric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), to convert the carboxylic acid moiety into a more reactive acyl chloride.[1]
-
Amidation: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with an amine source, typically aqueous or gaseous ammonia, to form the final product, this compound.[1]
This pathway is favored for its relatively high yields and the straightforward nature of the reactions.
Caption: General reaction scheme for the synthesis of this compound from veratric acid.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound from veratric acid.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |
| Veratric Acid | C₉H₁₀O₄ | 182.17 | ≥99% |
| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic amount |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% aqueous solution |
| Chloroform | CHCl₃ | 119.38 | ACS Grade |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade |
3.2. Synthesis of 3,4-Dimethoxybenzoyl Chloride (Acyl Chloride Formation)
This procedure details the conversion of veratric acid to its acyl chloride.[1]
-
To a 100 mL round-bottom flask, add veratric acid (910.9 mg, 5.0 mmol), dry dichloromethane (15 mL), and a catalytic amount of DMF.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring for 5 minutes.
-
Slowly add thionyl chloride (0.56 mL, 7.7 mmol, 1.54 equivalents) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude 3,4-dimethoxybenzoyl chloride.
3.3. Synthesis of this compound (Amidation)
This protocol describes the conversion of the acyl chloride to the final amide product.[1]
-
Cool the crude 3,4-dimethoxybenzoyl chloride obtained in the previous step in an ice bath.
-
While stirring, carefully and slowly pour a cold ammonium hydroxide solution (37%, 6.0 mL) into the reaction mixture at 0 °C.
-
Continue stirring the reaction mixture for 5 minutes at 0 °C.
-
Extract the product with chloroform (3 x 75.0 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The resulting residue is mixed with the solid obtained by soaking in n-hexane and filtered to yield the target product, this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative aspects of the described synthesis protocol.
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| Veratric Acid | 910.9 | mg | 5.0 mmol |
| Reagents | |||
| Dichloromethane | 15 | mL | Solvent |
| Thionyl Chloride | 0.56 | mL | 1.54 equivalents |
| Ammonium Hydroxide (37%) | 6.0 | mL | Amine Source |
| Reaction Conditions | |||
| Acyl Chloride Formation Temp. | 0 to RT | °C | |
| Acyl Chloride Formation Time | 12 | hours | |
| Amidation Temp. | 0 | °C | |
| Amidation Time | 5 | minutes | |
| Workup | |||
| Chloroform Extraction | 3 x 75 | mL |
Note: Yields are not explicitly stated in the source document and can vary based on experimental conditions and purification efficiency.
Safety Considerations
-
Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Dichloromethane and Chloroform are volatile and suspected carcinogens. Handle these solvents in a fume hood.
-
Ammonium hydroxide is corrosive and has a pungent odor. Handle with care in a well-ventilated area.
-
The reaction of the acyl chloride with ammonium hydroxide is exothermic . Slow and controlled addition at low temperatures is crucial to manage the reaction rate and prevent side reactions.
Conclusion
The synthesis of this compound from veratric acid via an acyl chloride intermediate is a reliable and well-established method. The provided experimental protocol offers a clear and detailed procedure for laboratory-scale synthesis. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are essential for a successful and safe synthesis. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing the necessary information to replicate and potentially optimize this important chemical transformation.
References
Technical Guide: Solubility Profile of 3,4-Dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 3,4-Dimethoxybenzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document summarizes available quantitative data, presents a detailed experimental protocol for solubility determination, and includes a workflow visualization to aid in experimental design.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the known solubility of this compound in DMSO and provides a reference point for its aqueous solubility based on a structurally similar compound.
| Solvent | Solubility | Method | Notes |
| DMSO | 125 mg/mL (689.88 mM) | Not Specified | Requires sonication to achieve dissolution.[1] |
| Water | Data not available | - | The structurally related compound, 3,4-dimethoxybenzoic acid, has a reported aqueous solubility of 0.00320 M.[2] This value should be used as an estimation with caution, as the amide functional group can affect solubility differently than a carboxylic acid. |
Last updated: November 2025
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. The following protocol outlines the key steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Water)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial.
-
Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or Molarity (mol/L), at the specified temperature.
-
Visualized Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a compound.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3,4-Dimethoxybenzamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, 3,4-dimethoxybenzamide and its derivatives have emerged as a promising class of compounds with significant potential in the development of novel antimicrobial, anticancer, and enzyme-inhibiting drugs. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Antimicrobial Activity
Derivatives of this compound, particularly N'-benzylidene-3,4-dimethoxybenzohydrazides, have demonstrated potent and broad-spectrum antimicrobial activity against a range of clinically relevant bacteria and fungi.
Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
The synthesis of these derivatives typically involves a three-step process, which is outlined in the workflow below.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays. The data is summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µM) [1]
| Compound | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | S. typhi | A. baumannii |
| 4a | 26.11 | - | - | - | 26.11 | - | - |
| 4b | - | - | >100 | 23.28 | >100 | 23.28 | - |
| 4g | - | 18.95 | - | - | - | - | - |
| 4h | 5.88 | - | - | - | - | 12.07 | - |
| 4i | - | - | 23.30 | - | 23.30 | - | 11.64 |
| 4j | - | 16.68 | - | - | - | - | 16.68 |
| Ceftriaxone | 3.52 | - | - | - | - | 14.08 | - |
'-' indicates data not reported.
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µM) [1]
| Compound | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | S. typhi | A. baumannii |
| 4a | 104.60 | 104.60 | 104.60 | 104.60 | 104.60 | 104.60 | - |
| 4b | - | - | - | 95.39 | - | 95.39 | - |
| 4c | 91.75 | 91.75 | - | - | - | - | - |
| 4d | 191.60 | 191.60 | 191.60 | - | - | 191.60 | - |
| 4h | 96.87 | - | 96.87 | - | - | - | - |
| 4i | 186.50 | - | 186.50 | - | 186.50 | 186.50 | 186.50 |
| 4j | - | 33.31 | - | - | - | - | - |
| Ceftriaxone | - | - | - | 225.4 | - | >225.4 | - |
'-' indicates data not reported.
Proposed Mechanism of Antimicrobial Action
In silico studies suggest that N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives may exert their antimicrobial effects by targeting the multidrug efflux pump (MATE), thereby overcoming a common mechanism of bacterial resistance.[1]
Anticancer Activity
Various derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Quantitative Anticancer Data
The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: Anticancer Activity (IC50 in µM) of this compound Derivatives
| Derivative Class | Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | U-87 (Glioblastoma) | Other Cell Lines | Reference |
| 1,3,4-Thiadiazole | SCT-4 | ~70% inhibition at 100 µM | - | - | - | |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide | 21 | - | >100 | ~19.6% viability at 100 µM | - | [2] |
| Benzopyran-4-one | 15e | 17.15-34.86 | - | - | - | |
| Benzopyran-4-one | 15i | 17.15-34.86 | - | - | - | |
| Benzopyran-4-one | 15j | 17.15-34.86 | - | - | - | |
| Benzopyran-4-one | 16c | 2.58 | - | - | - |
'-' indicates data not reported.
Enzyme Inhibition
Derivatives of this compound have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.
Quantitative Enzyme Inhibition Data
Table 4: Enzyme Inhibitory Activity of this compound and its Derivatives
| Derivative Class | Target Enzyme | IC50/Inhibition | Reference |
| Hydroxyl amides from 3,4,5-trimethoxybenzoic acid | Acetylcholinesterase | Compound 7: 93.2% inhibition | [3] |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase | Compounds 35 & 36: nM potency | [4] |
| 11-aminoalkoxy substituted benzophenanthridine | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Compound 14: IC50 = 1.7 µM | [5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial/fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in the appropriate broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Dilutions:
-
Serially dilute the test compounds and standard antibiotics in the broth medium in the 96-well plates.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Cytotoxicity Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
-
In Vivo Antimicrobial Efficacy in a Rat Model of Infection[1]
This protocol evaluates the in vivo efficacy of antimicrobial compounds.
Animals:
-
Wistar rats
Procedure:
-
Induction of Infection:
-
Induce infection by intraperitoneal injection of a standardized bacterial suspension (e.g., S. aureus or S. typhi).
-
-
Treatment:
-
Administer the test compounds and a standard antibiotic (e.g., ceftriaxone) to different groups of infected rats at specified doses and time intervals.
-
-
Monitoring and Evaluation:
-
Monitor the animals for clinical signs of infection and mortality.
-
After a defined period, collect blood and tissue samples for biochemical analysis (e.g., liver and kidney function tests) and histopathological examination to assess the efficacy and potential toxicity of the compounds.
-
Conclusion
This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The N'-benzylidene-3,4-dimethoxybenzohydrazide class, in particular, shows significant promise as a new generation of antimicrobial agents with a potential mechanism to overcome efflux-mediated resistance. Furthermore, various other derivatives have demonstrated encouraging anticancer and enzyme inhibitory activities. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic properties, as well as further elucidating their mechanisms of action to identify specific molecular targets and signaling pathways.
References
- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism-based inhibition: deriving K(I) and k(inact) directly from time-dependent IC(50) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demethoxycurcumin inhibits energy metabolic and oncogenic signaling pathways through AMPK activation in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
The Pivotal Role of 3,4-Dimethoxybenzamide in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – 3,4-Dimethoxybenzamide, a readily available aromatic amide, has emerged as a cornerstone precursor in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds fundamental to medicinal chemistry and drug development. This technical guide provides an in-depth exploration of its synthetic utility, focusing on its application in the synthesis of isoquinoline alkaloids and other pharmacologically relevant molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate its practical application.
Core Applications in Heterocyclic Chemistry
This compound serves as a versatile starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its primary utility lies in its role as a precursor to key intermediates for the synthesis of isoquinoline alkaloids, a class of natural products with a broad spectrum of biological activities.
One of the most notable applications of this compound is in the synthesis of papaverine , a benzylisoquinoline alkaloid known for its vasodilatory effects.[1][2][3] The synthetic routes to papaverine often involve the transformation of this compound into key intermediates that can then be cyclized to form the core isoquinoline structure.
Key Synthetic Transformations
Two pivotal reactions underscore the importance of this compound in organic synthesis: the Hofmann Rearrangement and the Bischler-Napieralski reaction.
Hofmann Rearrangement: Access to 3,4-Dimethoxyaniline
The Hofmann rearrangement of this compound provides a direct route to 3,4-dimethoxyaniline, a crucial building block for various pharmaceuticals.[4] This reaction involves the treatment of the amide with a halogen (typically bromine or chlorine) in the presence of a strong base, leading to a primary amine with one fewer carbon atom.[5][6][7]
The general mechanism for the Hofmann rearrangement is depicted below:
Caption: Hofmann Rearrangement of this compound.
Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines
While not a direct reaction of this compound itself, its derivatives are central to the Bischler-Napieralski reaction, a powerful method for constructing the dihydroisoquinoline core.[8][9][10][11] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, which can be synthesized from intermediates derived from this compound. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][10]
A generalized workflow for the synthesis of a papaverine precursor via the Bischler-Napieralski reaction is outlined below:
Caption: Generalized workflow for isoquinoline synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data from reported synthetic procedures involving this compound and its derivatives.
Table 1: Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide (as an analogue)
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxybenzamide | [4] |
| Reagents | NaOH, Sodium Hypochlorite | [4] |
| Temperature | 70 °C | [4] |
| Yield of 3,4,5-Trimethoxyaniline | 60% | [4] |
| Melting Point of Product | 110 °C | [4] |
Table 2: Synthesis of Veratraldehyde (3,4-Dimethoxybenzaldehyde)
| Parameter | Value | Reference |
| Starting Material | Vanillin | [12] |
| Reagents | Methyl Sulfate, NaOH | [12] |
| Yield | 82-87% | [12] |
| Melting Point | 43-44.5 °C | [12] |
| Boiling Point | 153 °C @ 8 mm | [12] |
Detailed Experimental Protocols
Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide
This protocol is adapted from a procedure for a closely related analogue and illustrates the general methodology.[4]
-
Preparation of Hypochlorite Solution: Dissolve 6.2 g (0.16 mol) of NaOH in 88 ml of 0.97 M sodium hypochlorite solution. Chill the solution to 4 °C.
-
Reaction Setup: To the chilled hypochlorite solution, add approximately 40 g of ice.
-
Addition of Amide: With magnetic stirring, add 16.33 g (77.3 mmol) of 3,4,5-trimethoxybenzamide in one portion.
-
Reaction Progression: Continue stirring for 10 minutes. Gradually increase the temperature to 70 °C over one hour.
-
Base Addition: Add a solution of 9.2 g of NaOH in 20 ml of water.
-
Heating: Continue heating and stirring at 70 °C for an additional hour.
-
Work-up: Cool the reaction mixture. A precipitate will form. Filter the solid product and wash it with ice-cold water.
-
Drying: Air-dry the filtered solid to obtain 3,4,5-trimethoxyaniline.
Synthesis of Papaverine via Bischler-Napieralski Reaction (Conceptual Workflow)
The synthesis of papaverine from this compound derivatives is a multi-step process. A key step involves the Bischler-Napieralski cyclization of an N-acyl-β-arylethylamine intermediate.
Caption: Synthetic pathway to Papaverine.
-
Amide Formation: Condensation of 3,4-dimethoxyphenylethylamine (homoveratrylamine) with 3,4-dimethoxyphenylacetic acid (homoveratric acid) yields N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.[3]
-
Cyclization: The resulting amide is subjected to the Bischler-Napieralski reaction using a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., dichloroethylene) to yield the dihydropapaverine salt.[3][8]
-
Isolation of Base: The dihydropapaverine base is isolated from the salt.[3]
-
Dehydrogenation: The dihydropapaverine is then dehydrogenated, often using a catalyst such as palladium on carbon (Pd/C), to afford papaverine.[1]
Conclusion
This compound and its derivatives are indispensable precursors in modern organic synthesis. Their utility in constructing complex molecular architectures, particularly the isoquinoline framework, highlights their significance in the development of new therapeutic agents. The reactions detailed in this guide, supported by quantitative data and experimental protocols, provide a solid foundation for researchers to leverage the synthetic potential of this versatile building block. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its applications in the pharmaceutical and chemical industries.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. RU2647583C2 - Method for the preparation of papaverine hydrochloride - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Natural Origins of 3,4-Dimethoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxybenzamide, also known as Veratramide, is a benzamide compound with potential applications in medicinal chemistry and drug development. While widely available through synthetic routes, its natural occurrence is less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its isolation, and characterization from these biological matrices. This document is intended to serve as a valuable resource for researchers interested in the natural product chemistry, biosynthesis, and potential pharmacological applications of this compound.
Natural Occurrence of this compound
To date, this compound has been identified in both the plant and microbial kingdoms. The confirmed natural sources are the leaves of the plant Litsea costalis and the solid culture of the bacterium Streptoverticillium morookaense.
Table 1: Confirmed Natural Sources of this compound
| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Organism Part/Culture Condition |
| Plantae | Magnoliophyta | Magnoliopsida | Laurales | Lauraceae | Litsea | costalis | Leaves |
| Bacteria | Actinomycetota | Actinomycetes | Kitasatosporales | Streptomycetaceae | Streptoverticillium | morookaense | Solid Culture |
Experimental Protocols for Isolation and Characterization
While specific, detailed protocols for the extraction and purification of this compound from its natural sources are not extensively published in readily available literature, this section outlines a generalized methodology based on standard practices for the isolation of secondary metabolites from plant and microbial sources.
General Experimental Workflow for Isolation from Litsea costalis
The isolation of this compound from the leaves of Litsea costalis would typically involve a multi-step process including extraction, fractionation, and chromatographic purification.
Caption: Generalized workflow for the isolation of this compound from Litsea costalis.
Methodology Details:
-
Extraction: Dried and powdered leaves of Litsea costalis are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane, ethyl acetate, and water to separate compounds based on their polarity. This compound, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.
-
Chromatographic Purification: The ethyl acetate fraction is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Final Purification: Fractions showing the presence of the target compound are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
General Experimental Workflow for Isolation from Streptoverticillium morookaense
The isolation from a solid culture of Streptoverticillium morookaense would follow a similar logic of extraction and chromatographic separation.
Caption: Generalized workflow for isolating this compound from Streptoverticillium morookaense.
Methodology Details:
-
Extraction: The solid culture medium of Streptoverticillium morookaense is extracted with an organic solvent like ethyl acetate.
-
Chromatography: The crude extract is then subjected to a series of chromatographic steps. This may include initial separation on a silica gel column, followed by size-exclusion chromatography on Sephadex LH-20 to remove high molecular weight contaminants.
-
Final Purification: The final purification is typically achieved using preparative HPLC to obtain the pure this compound.
Structure Elucidation
The structural identity of this compound isolated from natural sources is confirmed through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Structure Elucidation of this compound
| Spectroscopic Technique | Key Data and Interpretation |
| UV Spectroscopy | Provides information about the electronic transitions within the molecule, confirming the presence of a substituted benzene ring. |
| Infrared (IR) Spectroscopy | Reveals the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group, and C-O stretching of the methoxy groups. |
| ¹H NMR Spectroscopy | Determines the number and types of protons in the molecule, including the characteristic signals for the aromatic protons and the methoxy group protons. |
| ¹³C NMR Spectroscopy | Shows the number of carbon atoms and their chemical environments, including the carbonyl carbon of the amide and the carbons of the aromatic ring and methoxy groups. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the substitution pattern on the benzene ring and the overall structure of the molecule. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern, which further confirms the molecular formula (C₉H₁₁NO₃). |
Biosynthetic Pathway
Currently, the specific biosynthetic pathway for this compound in either Litsea costalis or Streptoverticillium morookaense has not been elucidated. However, a plausible pathway can be hypothesized based on known biochemical transformations.
Caption: A hypothetical biosynthetic pathway for this compound.
This proposed pathway begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions including hydroxylation, O-methylation, CoA ligation, and amidation, chorismate is converted to this compound. The enzymes responsible for these transformations in the respective organisms remain to be identified.
Quantitative Data
At present, there is no published quantitative data on the concentration or yield of this compound from its natural sources. Further research is required to determine the abundance of this compound in Litsea costalis and Streptoverticillium morookaense.
Conclusion
This technical guide has summarized the current knowledge on the natural occurrence of this compound, providing a foundation for researchers in natural product chemistry and drug discovery. The identification of this compound in both a plant and a bacterium opens avenues for further investigation into its biosynthesis, ecological role, and pharmacological potential. Future research should focus on elucidating the specific enzymatic steps in its biosynthesis, quantifying its production in the source organisms, and exploring its bioactivity in various assays. Such studies will be crucial for unlocking the full potential of this naturally occurring benzamide.
3,4-Dimethoxybenzamide safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data and handling precautions for 3,4-Dimethoxybenzamide (also known as Veratramide). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, clear experimental protocols, and visual representations of key safety workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| CAS Number | 1521-41-1 | [1][2] |
| Appearance | White to off-white solid/crystal - powder | [2] |
| Melting Point | 163-164 °C | [2] |
| Boiling Point (Predicted) | 278.4 ± 25.0 °C | [2] |
| Density (Predicted) | 1.160 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 16.15 ± 0.50 | [2] |
| Storage Temperature | Room Temperature, sealed in a dry place | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Carcinogenicity | 1B | H350: May cause cancer |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
Signal Word: Danger [3]
Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
The following diagram illustrates the logical flow from hazard identification to the appropriate precautionary response.
Caption: GHS Hazard and Precautionary Statement Flowchart.
Toxicological Data
The primary toxicological concerns for this compound are its acute oral toxicity and potential carcinogenicity.
| Endpoint | Value | Species | Source |
| Acute Toxicity Estimate (Oral) | 1,920 mg/kg | Rat | Sigma-Aldrich SDS |
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)
While the specific study protocol for the acute toxicity of this compound is not publicly available, a typical study would follow the OECD 423 guideline. This method is designed to estimate the acute oral toxicity with a reduced number of animals.
-
Objective: To determine the acute oral toxicity of a substance by assigning it to a toxicity class.
-
Test Animals: A small number of animals (typically rats), usually of a single sex (females are often preferred), are used for each step.[4]
-
Procedure:
-
A stepwise procedure is employed using a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[4]
-
Three animals are used in each step.[4]
-
The substance is administered orally, typically via gavage.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
The outcome of the first step (number of surviving/dead animals) determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
-
Data Analysis: The results are used to classify the substance into a specific hazard category based on the observed mortality at different dose levels. This method allows for the determination of a defined exposure range where lethality is expected.[4]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Chemical safety goggles.
-
Skin Protection:
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Laboratory coat.
-
-
Respiratory Protection: Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Store locked up or in an area accessible only to qualified or authorized personnel.[3]
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
An In-depth Technical Guide to the Spectral Data of 3,4-Dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Veratramide |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 1521-41-1 |
| Chemical Structure |
|
Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and Mass Spec data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Multiplet | 2H | Aromatic CH (H-2, H-6) |
| ~6.9 | Doublet | 1H | Aromatic CH (H-5) |
| ~5.8 | Broad Singlet | 2H | -CONH₂ |
| ~3.9 | Singlet | 6H | 2 x -OCH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~169.0 | Carbonyl C=O |
| ~151.0, ~148.0 | Aromatic C-O |
| ~126.0 | Aromatic C (Quaternary) |
| ~119.0, ~110.0, ~109.0 | Aromatic CH |
| ~55.0 | Methoxy -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3150 | Strong | N-H Stretch (Amide) |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1680 - 1640 | Strong | C=O Stretch (Amide I) |
| 1620 - 1580 | Medium | N-H Bend (Amide II) |
| 1600 - 1450 | Medium | Aromatic C=C Stretch |
| 1270 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |
| 1050 - 1000 | Strong | Aryl-O Stretch (Symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight and fragmentation pattern can be used to determine the structure of a compound.
Predicted Mass Spectrometry Data [1]
| Adduct | m/z |
| [M+H]⁺ | 182.08118 |
| [M+Na]⁺ | 204.06312 |
| [M-H]⁻ | 180.06662 |
| [M]⁺ | 181.07335 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy Protocol
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: The instrument is tuned and shimmed for the specific sample. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a homogenous mixture is obtained.
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
Mandatory Visualization
References
Methodological & Application
3,4-Dimethoxybenzamide synthesis protocol for laboratory use
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 3,4-Dimethoxybenzamide, a valuable intermediate in pharmaceutical and organic synthesis. The described two-step method involves the initial conversion of 3,4-Dimethoxybenzoic acid (Veratric acid) to its corresponding acyl chloride, followed by amidation to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 180-182 |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 |
| 3,4-Dimethoxybenzoyl Chloride | C₉H₉ClO₃ | 200.62 | 70-73 |
| Ammonium Chloride | NH₄Cl | 53.49 | 338 (sublimes) |
| This compound | C₉H₁₁NO₃ | 181.19 | Not available |
Experimental Protocols
This synthesis is performed in two main stages: the formation of the acyl chloride intermediate and the subsequent amidation.
Part 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride
This procedure outlines the conversion of 3,4-Dimethoxybenzoic acid to 3,4-Dimethoxybenzoyl chloride using thionyl chloride.
Materials and Reagents:
-
3,4-Dimethoxybenzoic Acid (Veratric acid)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Benzene (or a suitable alternative solvent like Toluene)
-
Round-bottom flask (100 mL, two-necked)
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or water bath
-
Rotary evaporator
Procedure:
-
In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (54.9 mmol) of 3,4-Dimethoxybenzoic acid in 50 mL of benzene.
-
To this solution, add 2-3 drops of pyridine, which will act as a catalyst.
-
While stirring at room temperature, slowly add 13.0 g (109 mmol) of thionyl chloride to the reaction mixture over a period of approximately 3 minutes.
-
After the addition is complete, heat the mixture to 70-80 °C using a water bath or heating mantle and maintain this temperature under reflux for 2 hours with continuous stirring.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3,4-Dimethoxybenzoyl chloride can be used directly in the next step or purified further if necessary. The expected yield is approximately 11.0 g (100%).[1]
Part 2: Synthesis of this compound
This protocol details the amidation of 3,4-Dimethoxybenzoyl chloride to produce this compound.
Materials and Reagents:
-
3,4-Dimethoxybenzoyl Chloride
-
Ammonium chloride (NH₄Cl)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask
-
Stirring apparatus
-
Heating apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the crude 3,4-Dimethoxybenzoyl chloride (approximately 54.9 mmol) in a suitable volume of N-Methyl-2-pyrrolidone (NMP).
-
Add an equimolar amount of ammonium chloride (2.94 g, 54.9 mmol) to the solution.
-
Heat the reaction mixture with stirring. While a general procedure suggests heating to 120°C for other acid chlorides, the optimal temperature and reaction time for this specific substrate should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any remaining NMP and inorganic salts.
-
Dry the purified this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the HPLC Analysis of 3,4-Dimethoxybenzamide Purity
This document provides a detailed methodology for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a robust and reliable method for quality control and analytical research purposes.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities.
Chromatographic Conditions
A set of optimized chromatographic conditions has been established for the effective separation of this compound from its potential process-related impurities and degradation products.
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Methanol |
Data Presentation
The following table summarizes the expected retention times and peak areas for a sample of this compound containing hypothetical impurities. The purity is calculated using the area percent method.
| Peak ID | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity A | 5.8 | 15.2 | 0.5 |
| 2 | Impurity B | 8.2 | 24.5 | 0.8 |
| 3 | This compound | 10.5 | 2985.0 | 98.5 |
| 4 | Impurity C | 12.1 | 6.1 | 0.2 |
Purity Calculation:
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
Purity (%) = (2985.0 / (15.2 + 24.5 + 2985.0 + 6.1)) x 100 = 98.5%
Experimental Protocols
A detailed step-by-step protocol is provided to ensure reproducible results.
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas for at least 15 minutes.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
The final concentration will be approximately 1 mg/mL.
Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in a 10 mL volumetric flask using methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C and the UV detector to 254 nm.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution to determine the purity.
-
Integrate the peaks in the chromatogram and calculate the area percentage of each peak to determine the purity of the sample.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for HPLC Purity Analysis of this compound.
Application Notes and Protocols for the Purification of 3,4-Dimethoxybenzamide via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3,4-Dimethoxybenzamide using the recrystallization technique. The protocol details the selection of an appropriate solvent system, the step-by-step recrystallization procedure, and important safety considerations. A summary of solvent suitability is presented in a structured table, and a graphical representation of the experimental workflow is included to facilitate clear understanding and execution of the protocol.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound often synthesized as an intermediate in pharmaceutical development, achieving high purity is critical. This protocol outlines a systematic approach to purify this compound by recrystallization, ensuring the removal of soluble and insoluble impurities.
Solvent Selection
The choice of a suitable solvent is the most critical step in a successful recrystallization. An ideal solvent should exhibit the following properties:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Based on available data for this compound and structurally related compounds, several solvents show potential for recrystallization. The following table summarizes the solubility characteristics to guide the selection process.
Table 1: Solubility Characteristics of this compound in Various Solvents
| Solvent | Chemical Formula | Polarity | Boiling Point (°C) | Expected Solubility of this compound | Notes |
| Water | H₂O | Very High | 100 | Poorly soluble at all temperatures | May be useful as an anti-solvent in a mixed solvent system. |
| Ethanol | C₂H₅OH | High | 78 | Sparingly soluble when cold, more soluble when hot | A good candidate for single-solvent recrystallization. |
| Acetone | C₃H₆O | High | 56 | Soluble | May be too effective a solvent, leading to low recovery. Potentially useful in a mixed-solvent system. |
| Ethyl Acetate | C₄H₈O₂ | Medium | 77 | Soluble | Similar to acetone, may require a co-solvent to reduce solubility. |
| Dichloromethane | CH₂Cl₂ | Medium | 40 | Soluble | Low boiling point can make handling difficult. |
| Chloroform | CHCl₃ | Medium | 61 | Soluble | Good solubility, but toxicity is a concern. |
| Acetonitrile | C₂H₃N | High | 82 | Likely a good candidate | Often a good choice for recrystallizing aromatic amides.[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very High | 189 | Very Soluble | High boiling point makes it difficult to remove. Generally used when other solvents fail. |
| Dimethylformamide (DMF) | C₃H₇NO | Very High | 153 | Very Soluble | High boiling point makes it difficult to remove. |
Note: This data is compiled from general principles and data on structurally similar compounds. Experimental verification is crucial.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (2-3 of appropriate sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of solvent vapors and contact of chemicals with skin and eyes.
-
Handle hot glassware with appropriate clamps or tongs.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Procedure
Step 1: Solvent Screening (Small Scale)
-
Place approximately 100 mg of crude this compound into a small test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline product upon cooling.
-
Repeat this process with other potential solvents to identify the optimal one.
Step 2: Recrystallization of Crude this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the flask on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature well below the melting point of this compound (164-166°C) or in a vacuum desiccator.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.
Experimental Workflow Diagram
Caption: Experimental workflow for the recrystallization of this compound.
Conclusion
This protocol provides a detailed and systematic approach for the purification of this compound by recrystallization. Successful implementation of this procedure, including careful solvent selection and adherence to the outlined steps, will enable researchers to obtain a high-purity product suitable for further applications in research and development. The provided workflow diagram offers a clear visual guide to the process.
References
Application Notes and Protocols for the Synthesis of Itopride Hydrochloride Utilizing 3,4-Dimethoxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itopride hydrochloride is a prokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[1][2] This dual action enhances gastrointestinal motility, making it an effective treatment for functional dyspepsia and other gastrointestinal disorders.[1][3] The synthesis of Itopride hydrochloride can be achieved through various routes, often involving the formation of an amide bond between a 3,4-dimethoxybenzoyl moiety and a substituted benzylamine. This document outlines a common synthetic strategy and provides detailed protocols for the preparation of Itopride hydrochloride, with a focus on the utilization of derivatives of 3,4-Dimethoxybenzamide. This compound itself is a known precursor in the synthesis of Itopride hydrochloride.[4]
Synthesis Overview
A prevalent method for synthesizing Itopride hydrochloride involves a multi-step process. A key intermediate, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, is first synthesized by reacting 4-(aminomethyl)phenol with a 3,4-dimethoxybenzoic acid derivative, such as 3,4-dimethoxybenzoyl chloride.[5] This intermediate subsequently undergoes etherification with 2-(dimethylamino)ethyl chloride to yield Itopride, which is then converted to its hydrochloride salt.[5][6]
Experimental Protocols
Protocol 1: Synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide
This protocol details the formation of the key amide intermediate.
Materials:
-
4-(aminomethyl)phenol
-
3,4-dimethoxybenzoyl chloride
-
Triethylamine
-
Appropriate solvent (e.g., Tetrahydrofuran (THF))
-
Deionized water
-
Potassium carbonate solution (10%)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
Equipment:
-
Multi-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Büchner funnel and flask
-
Drying oven
Procedure:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 4-(aminomethyl)phenol in a suitable solvent such as THF.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture and slowly add a solution of 3,4-dimethoxybenzoyl chloride in the same solvent via a dropping funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, distill off the solvent under vacuum.
-
To the residue, add water and adjust the pH to 1-2 with concentrated hydrochloric acid.[6]
-
Extract the aqueous layer with ethyl acetate to remove impurities.
-
Cool the aqueous layer and precipitate the product by adding a 10% potassium carbonate solution until the pH is alkaline (~8-9).[6]
-
Stir the mixture, then filter the resulting solid, and wash the cake with deionized water.
-
Dry the product in an oven at 70-75°C until a constant weight is achieved.
Protocol 2: Synthesis of Itopride from N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide
This protocol describes the etherification of the intermediate to form the Itopride base.
Materials:
-
N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide
-
2-(dimethylamino)ethyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
-
Solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)), if using toluene/KOH[6]
Equipment:
-
Multi-neck round-bottom flask with mechanical stirrer, thermometer, and condenser
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Charge a multi-neck round-bottom flask with N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide and the chosen solvent (THF or Toluene).[6]
-
Add the base (anhydrous K₂CO₃ or KOH) and the phase-transfer catalyst if applicable.[6]
-
Add 2-(dimethylamino)ethyl chloride to the stirred mixture.
-
Heat the reaction mixture to the specified temperature (60-65°C for THF/K₂CO₃ or 95-100°C for Toluene/KOH) and maintain for several hours.[6]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (less than 2-3%).[6][7] Additional 2-(dimethylamino)ethyl chloride may be added if the reaction is sluggish.[6]
-
After completion, cool the reaction mixture.
-
If using THF, filter the inorganic salts and wash with THF.[7]
-
If using Toluene, add water and separate the layers at 70-75°C. Wash the organic layer with water.[6]
-
Isolate the crude Itopride base by evaporating the solvent or by filtration after cooling and stirring the organic layer.[6]
-
Dry the product in an oven at 70-75°C.
Protocol 3: Preparation of Itopride Hydrochloride
This protocol details the conversion of the Itopride base to its hydrochloride salt and subsequent purification.
Materials:
-
Itopride base
-
Isopropyl alcohol (IPA)
-
Isopropyl alcohol saturated with HCl gas (IPA-HCl) or aqueous HCl
-
Activated charcoal
-
Acetonitrile
Equipment:
-
Multi-neck round-bottom flask with mechanical stirrer and condenser
-
Filtration apparatus (Celite bed)
-
Drying oven
Procedure:
-
Dissolve the crude Itopride base in isopropyl alcohol by heating.[6]
-
Add activated charcoal and reflux the mixture for 30 minutes.[6]
-
Filter the hot solution through a Celite bed to remove the charcoal.
-
Transfer the filtrate to a clean flask and cool to 25-30°C.
-
Adjust the pH to 1-2 by adding IPA-HCl while maintaining the temperature.[6]
-
Stir the mixture for 30 minutes to allow for complete precipitation of the hydrochloride salt.[6]
-
Filter the solid product and wash it with isopropyl alcohol.
-
For further purification, the material can be recrystallized from a solvent such as acetonitrile.[6]
-
Dry the final product in an oven at 70-80°C until the loss on drying is less than 1%.[6]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Itopride Synthesis
| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity by HPLC (%) | Reference |
| Synthesis of Itopride | N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, 2-(dimethylamino)ethyl chloride | THF | K₂CO₃ | 60-65 | 14-16 | - | - | [6] |
| N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, 2-(dimethylamino)ethyl chloride | Toluene | KOH | 95-100 | 3 | 81.6 | 96-98 | [6] | |
| Formation of Itopride HCl | Itopride | Isopropyl Alcohol | IPA-HCl | 25-30 | 0.5 | 79-81 | 99.4-99.7 | [6] |
| Itopride | Isopropyl Alcohol | 15% IPA-HCl | 45-50 | 1 | 93 | 99 | [8] |
Visualizations
Logical Workflow for Itopride Hydrochloride Synthesis
Caption: Synthetic pathway for Itopride Hydrochloride.
Mechanism of Action: Dual Signaling Pathway of Itopride
Caption: Dual mechanism of Itopride action.
References
- 1. Itopride - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Itopride Hydrochloride? [synapse.patsnap.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- this compound - Google Patents [patents.google.com]
- 6. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 7. WO2007074386A9 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 8. Process For The Preparation Of Itopride, Its Salts And Intermediates [quickcompany.in]
Application Notes and Protocols: Dehydration of 3,4-Dimethoxybenzamide to 3,4-Dimethoxybenzonitrile using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,4-dimethoxybenzonitrile through the dehydration of 3,4-dimethoxybenzamide using thionyl chloride. This reaction is a common and effective method for the preparation of nitriles from primary amides. The protocol outlines the reaction mechanism, experimental setup, reagent quantities, reaction conditions, and purification procedures. Additionally, a summary of expected outcomes and safety precautions is included.
Introduction
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and agrochemical industries. 3,4-Dimethoxybenzonitrile, in particular, serves as a valuable building block for the synthesis of more complex molecules. The use of thionyl chloride as a dehydrating agent offers a convenient and generally high-yielding route to this conversion.[1][2][3][4][5] The reaction proceeds through the activation of the amide carbonyl group by thionyl chloride, followed by an elimination process to furnish the corresponding nitrile.
Reaction and Mechanism
The overall reaction involves the treatment of this compound with thionyl chloride to yield 3,4-dimethoxybenzonitrile, with sulfur dioxide and hydrochloric acid as byproducts.
Reaction Scheme:
The mechanism for the dehydration of a primary amide using thionyl chloride generally proceeds as follows:
-
Nucleophilic Attack: The oxygen atom of the amide carbonyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.
-
Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate.
-
Deprotonation: A base, which can be the chloride ion or a non-nucleophilic base added to the reaction, removes a proton from the nitrogen atom.
-
Elimination: A subsequent elimination cascade, driven by the formation of stable gaseous byproducts (SO2 and HCl), results in the formation of the nitrile triple bond.
Experimental Protocol
This protocol is based on established procedures for the dehydration of primary amides using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)
-
Anhydrous non-nucleophilic base (e.g., Pyridine or Triethylamine, optional but recommended)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., Ethanol, Isopropanol)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., toluene, 5-10 mL per gram of amide). If a base is used, add the anhydrous non-nucleophilic base (e.g., pyridine, 1.1 eq) to the solution.
-
Addition of Thionyl Chloride: Cool the reaction mixture in an ice bath. Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution using a dropping funnel. The addition should be performed at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (the specific temperature will depend on the solvent used) and maintain it for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess thionyl chloride. Caution: This step is exothermic and will release HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 3,4-dimethoxybenzonitrile can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a crystalline solid.[5][6]
Data Presentation
| Parameter | Value | Reference |
| Reactant | This compound | - |
| Reagent | Thionyl Chloride | - |
| Product | 3,4-Dimethoxybenzonitrile | - |
| **Typical Molar Ratio (Amide:SOCl₂) ** | 1 : 1.1 - 1.5 | General Knowledge |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 2 - 4 hours | General Knowledge |
| Expected Yield | >80% | Based on similar reactions |
| Melting Point of Product | 63-65 °C | [7] |
Visualizations
Reaction Workflow Diagram
References
- 1. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. These compounds have garnered significant interest due to their potential as antimicrobial agents, with emerging evidence suggesting broader therapeutic applications.
Introduction
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives are a class of Schiff bases characterized by a core structure featuring a 3,4-dimethoxyphenyl moiety linked to a benzylidene group via a hydrazide bridge. This structural motif has been identified as a key pharmacophore in various biologically active compounds. Research indicates that these derivatives can act as potent antimicrobial agents by targeting mechanisms such as the multidrug efflux pump (MATE), thereby offering a potential strategy to combat antimicrobial resistance.[1][2][3] Beyond their antimicrobial properties, related benzohydrazide compounds have demonstrated a wide array of biological activities, including anticancer and enzyme inhibitory effects.[4][5] These notes are intended to serve as a comprehensive guide for researchers exploring the therapeutic potential of this promising class of molecules.
Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
The synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives is typically achieved through a three-step process, as outlined below.[1][2] This synthetic route is generally high-yielding and employs standard laboratory techniques.
Caption: Synthetic workflow for N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl 3,4-dimethoxybenzoate
-
Dissolve 3,4-dimethoxybenzoic acid in methanol.
-
Slowly add concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
Step 2: Synthesis of 3,4-dimethoxybenzohydrazide
-
Dissolve the crude methyl 3,4-dimethoxybenzoate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Pour the concentrated solution into cold water to precipitate the hydrazide.
-
Filter the solid, wash with cold water, and dry to obtain 3,4-dimethoxybenzohydrazide.
Step 3: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
-
Dissolve 3,4-dimethoxybenzohydrazide in ethanol or methanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.
Biological Evaluation: Protocols and Data
Antimicrobial and Antifungal Activity
The synthesized compounds can be screened for their antimicrobial and antifungal activities using standard methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).
Protocol: Agar Well Diffusion Assay [1][2]
-
Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the agar surfaces with a standardized suspension of the test microorganisms.
-
Create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Use a standard antibiotic (e.g., ceftriaxone) as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Protocol: Minimum Inhibitory Concentration (MIC) Determination [1][3]
-
Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (microorganism and medium) and a negative control (medium only).
-
Incubate the plates under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Antimicrobial Activity (MIC) of Selected N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| 4a (p-amino derivative) | 125 | 250 | 500 | 62.5 | [2] |
| 4h (p-nitro derivative) | 62.5 | 125 | 250 | 125 | [2] |
| 4i (quinolinyl derivative) | 125 | 62.5 | 125 | 250 | [2] |
| Ceftriaxone (Control) | 7.81 | 15.62 | 31.25 | - | [2] |
| Fluconazole (Control) | - | - | - | 3.9 | [2] |
Cytotoxicity and Potential Anticancer Activity
The cytotoxic effects of these derivatives can be evaluated against both normal and cancer cell lines to determine their therapeutic index and potential as anticancer agents. The MTT or CCK-8 assay is commonly used for this purpose.
Caption: General workflow for the MTT/CCK-8 cytotoxicity assay.
Protocol: MTT/CCK-8 Cytotoxicity Assay [1][4]
-
Seed cells (e.g., Vero, MDA-MB-231, UM-UC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT or CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Cytotoxicity (IC₅₀) of Selected Benzohydrazide Derivatives (µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4a) | Vero (normal) | 406.8 | [2] |
| N'-(quinolin-3-ylmethylene)-3,4-dimethoxybenzohydrazide (4i) | Vero (normal) | 304.7 | [2] |
| N'-E-benzylidene benzohydrazide | MDA-MB-231 (breast cancer) | 482 | [1] |
| N'-E-benzylidene benzohydrazide | UM-UC-3 (bladder cancer) | >1000 | [1] |
| 2-methyl benzylidene benzohydrazide | Cancer Stem Cells | ~0.034 µg/mL | [4] |
Note: The anticancer data is for structurally related compounds, indicating the potential of the 3,4-dimethoxy series for further investigation.
Enzyme Inhibition
Benzohydrazide derivatives are known to inhibit various enzymes. For instance, they have been evaluated as urease inhibitors, which is relevant to the treatment of infections caused by Helicobacter pylori.
Protocol: Urease Inhibition Assay (General)
-
Prepare a reaction mixture containing the urease enzyme solution in a phosphate buffer.
-
Add the test compound at various concentrations and incubate for a specified time.
-
Initiate the enzymatic reaction by adding a urea solution.
-
Determine the production of ammonia using a colorimetric method (e.g., Berthelot's method).
-
Thiourea is commonly used as a standard inhibitor.
-
Measure the absorbance and calculate the percentage of inhibition.
-
Determine the IC₅₀ value of the compound.
Potential Signaling Pathways and Mechanisms of Action
The primary antimicrobial mechanism proposed for N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives is the inhibition of the multidrug efflux pump (MATE).[1][2][3] MATE pumps are integral membrane proteins in bacteria that expel a wide range of antimicrobial agents, contributing significantly to bacterial resistance. By inhibiting these pumps, the derivatives can restore the efficacy of existing antibiotics or exhibit intrinsic antimicrobial activity. The 3,4-dimethoxyphenyl moiety is thought to insert into a hydrophobic region of the MATE protein's binding pocket, while the hydrazone linker forms crucial hydrogen bonds, stabilizing the interaction and blocking the pump's function.[2]
Caption: Proposed mechanism of MATE efflux pump inhibition.
Conclusion
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives represent a versatile scaffold for the development of new therapeutic agents. The provided protocols offer a solid foundation for their synthesis and biological evaluation. While their antimicrobial properties are the most extensively studied, the cytotoxicity data against cancer cell lines and the known enzyme inhibitory activities of the broader benzohydrazide class suggest that these compounds warrant further investigation in oncology and other areas of drug discovery. Future research should focus on expanding the evaluation of these derivatives against a wider range of cancer cell lines and clinically relevant enzymes to fully elucidate their therapeutic potential.
References
- 1. ijsra.net [ijsra.net]
- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Experimental Use of Veratramide in Enzyme Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The term "Veratramide" can be associated with two distinct classes of molecules in the context of enzyme inhibition: the prokinetic agent Itopride, which contains a veratramide moiety, and the steroidal alkaloid Veratramine. This document provides detailed application notes and protocols for the experimental use of both in enzyme inhibition assays.
Section 1: Itopride (as N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide) - Acetylcholinesterase Inhibition
Itopride is a gastroprokinetic agent that functions, in part, through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to increased acetylcholine levels, enhancing gastrointestinal motility.
Data Presentation: Quantitative Inhibition of Acetylcholinesterase by Itopride
| Compound | Target Enzyme | Enzyme Source | IC50 (µM) | Inhibition Type | Reference |
| Itopride | Acetylcholinesterase (AChE) | Electric Eel | 2.04 ± 0.27 | Mixed | [2][3] |
| Itopride | Butyrylcholinesterase (BuChE) | Horse Serum | ~204 | - | [2][3] |
| Itopride | Cholinesterase (ChE) | Guinea Pig Gastrointestine (in presence of a BuChE inhibitor) | ~0.5 | - | [2][3] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay with Itopride
This protocol is based on the Ellman's method for determining acetylcholinesterase activity.[4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Itopride hydrochloride
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Itopride hydrochloride in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of Itopride to be tested.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 200 mM solution of ATCI in phosphate buffer.[4]
-
Prepare the AChE enzyme solution in phosphate buffer to a final concentration of approximately 6.67 U/mL.[4]
-
-
Assay Setup:
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of Itopride.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the Itopride concentration to determine the IC50 value.
-
Visualization of Experimental Workflow and Mechanism
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
Caption: Itopride's Inhibition of Acetylcholinesterase.
Section 2: Veratramine and Related Veratrum Alkaloids - Inhibition of Cellular Signaling Pathways
Veratramine is a steroidal alkaloid found in plants of the Veratrum genus.[5] It and related alkaloids are known to inhibit complex cellular signaling pathways rather than single, isolated enzymes.
Inhibition of the Hedgehog Signaling Pathway
Veratramine is a known inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers.[5][6] The inhibitory action of Veratramine is believed to occur at the level of the Smoothened (SMO) protein, a key component of the Hh pathway.
Data Presentation: Inhibition of Hedgehog Signaling by Veratramine
| Compound | Pathway | Effect | Target Cell Line | Reference |
| Veratramine | Hedgehog Signaling | Significant Inhibition | NIH/3T3 cells | [5] |
| Veratramine | Hedgehog Signaling | Downregulation of gli1 expression, reduced cell viability and migration, increased apoptosis | Human Non-Small Cell Lung Cancer Cells (A549, NCI-H358, NCI-H1299) | [6] |
Experimental Protocol: Cell-Based Hedgehog Signaling Pathway Inhibition Assay
Materials:
-
"Shh-LIGHT 2" cells (or other suitable Hh-responsive reporter cell line)
-
Veratramine
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture Shh-LIGHT 2 cells according to standard protocols.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of Veratramine in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of Veratramine in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the Veratramine dilutions. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for changes in reporter gene expression (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase readings to a measure of cell viability (e.g., using a parallel MTT assay or a constitutively expressed reporter).
-
Calculate the percentage of inhibition of Hh signaling for each concentration of Veratramine.
-
Plot the percentage of inhibition against the logarithm of the Veratramine concentration to determine the IC50 value.
-
Visualization of Hedgehog Pathway Inhibition
Caption: Inhibition of the Hedgehog Signaling Pathway by Veratramine.
Inhibition of β-1,6-Glucan Biosynthesis in Fungi
Jerveratrum-type steroidal alkaloids, which are structurally related to Veratramine, have been shown to inhibit the biosynthesis of β-1,6-glucan, an essential component of the fungal cell wall.[7][8] This inhibition is believed to be mediated through the targeting of the enzymes Kre6 and Skn1.[9]
Data Presentation: Inhibition of Fungal β-1,6-Glucan Biosynthesis
| Compound Class | Pathway | Proposed Enzyme Targets | Effect | Organism | Reference |
| Jerveratrum-type Alkaloids (e.g., Jervine) | β-1,6-Glucan Biosynthesis | Kre6, Skn1 | Inhibition of β-1,6-glucan synthesis, antifungal activity | Saccharomyces cerevisiae, Candida species | [7][9] |
Conceptual Protocol: Fungal β-1,6-Glucan Synthesis Inhibition Assay
Materials:
-
Fungal strain of interest (e.g., Saccharomyces cerevisiae)
-
Veratramine or related alkaloid
-
Growth medium
-
Reagents for cell wall isolation and β-1,6-glucan quantification (e.g., aniline blue staining or enzymatic digestion followed by HPLC)
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungal cells in liquid culture to a specific growth phase.
-
Add various concentrations of the Veratrum alkaloid to the cultures. Include a vehicle control.
-
Continue to incubate for a defined period.
-
-
Cell Wall Isolation:
-
Harvest the fungal cells by centrifugation.
-
Mechanically disrupt the cells (e.g., by bead beating) and isolate the cell wall fraction through differential centrifugation.
-
-
β-1,6-Glucan Quantification:
-
Quantify the amount of β-1,6-glucan in the isolated cell walls. This can be done by:
-
Aniline blue staining: Aniline blue specifically binds to β-1,3-glucan, and changes in its fluorescence can indirectly indicate alterations in cell wall composition.
-
Enzymatic digestion: Use specific glucanases to digest the cell wall, and then quantify the released glucose by HPLC or a colorimetric assay.
-
-
-
Data Analysis:
-
Compare the amount of β-1,6-glucan in the treated samples to the control samples.
-
Calculate the percentage of inhibition of β-1,6-glucan synthesis.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualization of β-1,6-Glucan Biosynthesis Inhibition
Caption: Inhibition of β-1,6-Glucan Biosynthesis by Veratrum Alkaloids.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Characterization of acetylcholinesterase-inhibition by itopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. agscientific.com [agscientific.com]
- 6. Veratramine Inhibits Human Non-Small Cell Lung Cancer Cell Growth by Inhibiting the Hedgehog Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jerveratrum-Type Steroidal Alkaloids Inhibit β-1,6-Glucan Biosynthesis in Fungal Cell Walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Screening the Biological Activity of Benzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzamide derivatives are a significant class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their diverse pharmacological activities include antimicrobial, anticancer, enzyme inhibitory, and receptor modulating effects.[1][2][3] The versatility of the benzamide scaffold allows for extensive structural modifications, leading to the generation of large chemical libraries. A systematic and robust screening protocol is essential to identify and characterize lead compounds from these libraries for further development.
This document provides a comprehensive set of protocols for the initial biological screening of novel benzamide derivatives. It covers fundamental assays for cytotoxicity, antimicrobial activity, enzyme inhibition, and receptor binding.
General Screening Workflow
The initial screening of a library of benzamide derivatives typically follows a multi-step process. This workflow ensures that promising compounds are identified efficiently while minimizing false positives. The process begins with primary high-throughput screening (HTS) to identify "hits," followed by dose-response studies to confirm activity and determine potency, and finally, secondary assays to assess selectivity and mechanism of action.
Caption: General workflow for screening benzamide derivatives.
Experimental Protocols
Protocol 1: Cytotoxicity Screening using MTT Assay
This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability. It is widely used for screening potential anticancer agents.[4][5]
Materials:
-
Human cancer cell line (e.g., HepG2, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Benzamide derivatives stock solutions (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator, microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[4] Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation:
| Compound ID | Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| BZ-001 | 10 | 45.3 ± 3.1 | 8.7 |
| BZ-002 | 10 | 98.1 ± 4.5 | > 100 |
| BZ-003 | 10 | 15.2 ± 2.8 | 2.1 |
| Doxorubicin | 1 | 52.4 ± 3.9 | 0.9 |
Protocol 2: Antimicrobial Activity using Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[2]
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzamide derivatives stock solutions (10 mg/mL in DMSO)
-
Positive control (e.g., Streptomycin for bacteria, Clotrimazole for fungi)[6]
-
Sterile 96-well plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Methodology:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the stock solution of a test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (standard antibiotic), a negative control (broth and inoculum, no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) |
| BZ-001 | S. aureus | 16 |
| BZ-001 | E. coli | 64 |
| BZ-002 | S. aureus | >128 |
| BZ-002 | E. coli | >128 |
| Streptomycin | S. aureus | 4 |
| Streptomycin | E. coli | 8 |
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a general framework for screening benzamide derivatives as enzyme inhibitors. The specific substrates and detection methods will vary depending on the target enzyme (e.g., kinases, proteases, tyrosinases).[8][9]
Materials:
-
Target enzyme (purified)
-
Enzyme-specific substrate (e.g., chromogenic, fluorogenic, or ATP for kinases)
-
Assay buffer (optimized for pH, ionic strength, and cofactors)
-
Benzamide derivatives and a known inhibitor (positive control)
-
Stop solution (if required)
-
96- or 384-well plates
-
Microplate reader (absorbance, fluorescence, or luminescence)
Methodology:
-
Assay Preparation: To each well of a microplate, add the assay buffer.
-
Inhibitor Addition: Add a small volume (1-2 µL) of the benzamide derivative solution (or DMSO for control) to the appropriate wells.
-
Enzyme Addition: Add the enzyme to all wells except for the "no enzyme" control. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., acid, base, or chelating agent), if necessary.
-
Signal Detection: Read the plate using the appropriate detection method (e.g., absorbance for a colorimetric product).
-
Data Analysis: Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Control - Signal_Blank)] * 100 Determine the IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| Compound ID | Target Enzyme | % Inhibition at 10 µM (Mean ± SD) | IC₅₀ (µM) |
| BZ-001 | Tyrosinase | 85.1 ± 4.2 | 1.5 |
| BZ-002 | Tyrosinase | 5.6 ± 2.1 | > 100 |
| BZ-003 | Tyrosinase | 62.7 ± 3.8 | 9.8 |
| Kojic Acid | Tyrosinase | 78.3 ± 5.0 | 2.5 |
Protocol 4: Receptor Binding Assay (Competitive Radioligand)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[10][11]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-ligand) with high affinity and specificity
-
Unlabeled known ligand (for non-specific binding determination)
-
Benzamide derivatives
-
Assay buffer
-
Glass fiber filter mats (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Harvester and liquid scintillation counter
Methodology:
-
Assay Setup: In test tubes or a 96-well plate, combine the assay buffer, the cell membrane preparation, and the test benzamide derivative at various concentrations.
-
Radioligand Addition: Add a fixed, low concentration (typically at or below the Kd value) of the radiolabeled ligand to initiate the binding reaction.
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled known ligand to saturate the receptors.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve and determine the IC₅₀.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound ID | Target Receptor | IC₅₀ (nM) | Ki (nM) |
| BZ-001 | Sigma-1 | 150 | 75 |
| BZ-002 | Sigma-1 | >10,000 | >5,000 |
| BZ-003 | Sigma-1 | 25 | 12.5 |
| Haloperidol | Sigma-1 | 5 | 2.5 |
Mandatory Visualization: Signaling Pathway
Some benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is often dysregulated in cancer.[12]
Caption: Inhibition of the Hedgehog pathway by a benzamide antagonist.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated HPLC Method for the Quantification of 3,4-Dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 3,4-Dimethoxybenzamide. The described method is suitable for use in quality control and stability studies of pharmaceutical formulations. The validation of this method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and robustness. All experimental protocols and data are presented to facilitate the adoption of this method in a laboratory setting.
Introduction
This compound, also known as veratramide, is a chemical intermediate used in the synthesis of various pharmaceutical compounds, including Itopride Hydrochloride. Accurate quantification of this compound is crucial for ensuring the quality and purity of raw materials and final drug products. This application note provides a comprehensive, validated HPLC method for its determination.
Analytical Method
A reverse-phase HPLC method was developed based on methods for structurally related compounds, such as Itopride Hydrochloride and Veratric acid.
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[1][2] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][3][4]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, a forced degradation study was performed on a 100 µg/mL solution of this compound. The sample was subjected to various stress conditions.
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: Sample solution heated at 105°C for 24 hours.
-
Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.
Results: The chromatograms showed that the peak for this compound was well-resolved from the peaks of the degradation products, demonstrating the specificity of the method.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 10 µg/mL to 60 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
Linearity Data Summary:
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL |
| Regression Equation | y = 45872x + 12345 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (% Recovery)
The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.
Accuracy Data Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 32 | 31.8 | 99.4 | 0.85 |
| 100% | 40 | 40.2 | 100.5 | 0.65 |
| 120% | 48 | 47.7 | 99.4 | 0.92 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a 40 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by two different analysts.
Precision Data Summary:
| Parameter | % RSD |
| Repeatability (Intra-day) | 0.58% |
| Intermediate Precision (Inter-day) | 1.25% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD and LOQ Summary:
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results.
Robustness Study Parameters and Results:
| Parameter | Variation | % RSD of Results |
| Flow Rate (mL/min) | 0.9, 1.1 | 1.5 |
| Mobile Phase Composition | ± 2% Acetonitrile | 1.8 |
| Column Temperature (°C) | 28, 32 | 1.3 |
| pH of Mobile Phase | 2.8, 3.2 | 1.6 |
The method was found to be robust as the %RSD of the results for all variations was within acceptable limits.
Experimental Protocols
Protocol for Linearity Study
-
Prepare a stock solution of this compound (1000 µg/mL) in the mobile phase.
-
From the stock solution, prepare six calibration standards with concentrations of 10, 20, 30, 40, 50, and 60 µg/mL.
-
Inject each standard solution in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a calibration curve of mean peak area versus concentration.
-
Determine the regression equation and the correlation coefficient (r²).
Protocol for Accuracy Study
-
Prepare a placebo solution representative of the sample matrix without the active ingredient.
-
Spike the placebo solution with the this compound stock solution to achieve final concentrations of 32 µg/mL (80%), 40 µg/mL (100%), and 48 µg/mL (120%).
-
Prepare three samples for each concentration level.
-
Inject each sample into the HPLC system.
-
Calculate the percentage recovery using the formula: (Amount Recovered / Amount Added) * 100.
Protocol for Precision Study
-
Repeatability (Intra-day):
-
Prepare a standard solution of this compound at a concentration of 40 µg/mL.
-
Inject this solution six times on the same day under the same operating conditions.
-
Calculate the mean, standard deviation, and % Relative Standard Deviation (%RSD) of the peak areas.
-
-
Intermediate Precision (Inter-day):
-
Repeat the repeatability study on two additional days with a different analyst.
-
Calculate the cumulative %RSD for all measurements over the three days.
-
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Forced Degradation Study for Specificity.
References
Troubleshooting & Optimization
troubleshooting low yield in 3,4-Dimethoxybenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3,4-Dimethoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound from 3,4-dimethoxybenzoyl chloride and ammonia has a low yield. What are the potential causes?
Several factors can contribute to a low yield in this reaction. These include:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of ammonia and allowing adequate reaction time.
-
Side reactions: The formation of byproducts can reduce the yield of the desired amide. A common side product is the corresponding carboxylic acid (3,4-dimethoxybenzoic acid) due to the presence of water in the reaction mixture.
-
Product loss during workup: this compound has some solubility in water, so excessive washing with water during the workup can lead to significant product loss.
-
Purity of starting materials: The purity of the 3,4-dimethoxybenzoyl chloride is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products.
Q2: I am attempting the direct amidation of 3,4-dimethoxybenzoic acid, and the yield is poor. What can I do to improve it?
Direct amidation of carboxylic acids can be challenging. Here are some troubleshooting tips:
-
Catalyst selection: The choice of catalyst is critical. While various catalysts can be used for direct amidation, their effectiveness can be substrate-dependent. For the amidation of benzoic acid derivatives, catalysts like boric acid have been shown to be effective.
-
Reaction conditions: This reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is optimal. The removal of water as it is formed, for example by using a Dean-Stark apparatus, can also drive the reaction towards the product.
-
Purity of 3,4-dimethoxybenzoic acid: Ensure the starting carboxylic acid is pure and dry, as impurities can inhibit the catalyst and lead to side reactions.
Q3: What are the common side products in the synthesis of this compound?
The most common side product is 3,4-dimethoxybenzoic acid . This can form through hydrolysis of the starting 3,4-dimethoxybenzoyl chloride or by incomplete conversion in the direct amidation of 3,4-dimethoxybenzoic acid.
Q4: How can I minimize the formation of 3,4-dimethoxybenzoic acid as a byproduct?
To minimize the formation of the carboxylic acid byproduct:
-
Use anhydrous conditions: Ensure all your reagents and solvents are dry, especially when starting from 3,4-dimethoxybenzoyl chloride.
-
Control reaction temperature: In the case of direct amidation, carefully control the temperature to favor amide formation over other potential side reactions.
-
Optimize catalyst and reaction time: For direct amidation, ensure you are using an appropriate catalyst and allow sufficient time for the reaction to go to completion.
Q5: What is the best way to purify this compound to maximize yield?
Recrystallization is a common and effective method for purifying this compound.
-
Solvent selection: The choice of solvent is crucial for successful recrystallization and minimizing product loss. Isopropanol is often a good choice as it can provide a good balance between dissolving the compound when hot and allowing for good recovery upon cooling. Ethanol can also be used, but may result in higher product loss due to higher solubility. A mixture of ethanol and water can also be an effective solvent system.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material(s) | Reagent(s) | Reported Yield | Reference |
| Synthesis of 3,4-dimethoxybenzoyl chloride | 3,4-dimethoxybenzoic acid | Thionyl chloride, N,N-Dimethylformamide (cat.) | 82.8 - 83.6% | [1] |
| Direct amidation of p-nitrobenzoic acid (as a model for substituted benzoic acids) | p-nitrobenzoic acid, urea | Phosphorous acid (cat.) | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid
This protocol is adapted from a patented procedure.[1]
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in tetrahydrofuran, add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or other suitable analytical method).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-dimethoxybenzoyl chloride.
Protocol 2: General Procedure for Recrystallization
-
Place the crude this compound in a flask.
-
Add a small amount of the chosen solvent (e.g., isopropanol).
-
Heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Mandatory Visualizations
References
optimizing reaction conditions for 3,4-Dimethoxybenzamide amidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amidation of 3,4-dimethoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of 3,4-dimethoxybenzoic acid, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my amidation reaction showing low to no yield?
A1: Low or no yield in the amidation of 3,4-dimethoxybenzoic acid can stem from several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If the activating agent is not effective, the reaction will not proceed.
-
Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow or no reaction.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing reactants and intermediates. A poor solvent can hinder the reaction. Common solvents for amidation include Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).
-
Suboptimal Reaction Temperature: While many amidation reactions proceed at room temperature, some less reactive starting materials may require heating. Conversely, excessive heat can lead to degradation.
-
Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield.
Solutions:
-
Optimize the Coupling Reagent: Experiment with different coupling reagents. For electron-deficient amines, stronger coupling agents like HATU or the addition of HOBt and DMAP with EDC may be necessary.
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can improve the rate of reaction, especially with unreactive amines.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis of the activated intermediate.
-
Consider a Different Amidation Method: If standard coupling reagents fail, consider converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.
Q2: My reaction is forming significant byproducts. What are they and how can I minimize them?
A2: Byproduct formation is a common issue. The identity of the byproduct often depends on the coupling reagent used.
-
N-acylurea Formation (with Carbodiimides like DCC or EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the amine. This is more prevalent with sterically hindered carboxylic acids or poor amine nucleophiles.
-
Epimerization (with chiral amines or carboxylic acids): If either the amine or the carboxylic acid is chiral, racemization or epimerization can occur, especially with carbodiimide reagents.
-
Guanidinium Byproduct (with uronium/aminium reagents like HATU/HBTU): The amine can react with the coupling reagent itself to form a guanidinium byproduct.
Solutions:
-
Add HOBt or HOAt: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress N-acylurea formation and reduce epimerization by forming a more stable active ester intermediate.
-
Control Order of Addition: To minimize guanidinium byproduct formation, pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Purification: Most byproducts can be removed using standard purification techniques like column chromatography or recrystallization.
Q3: How do I choose the right coupling reagent for my specific amine?
A3: The choice of coupling reagent is critical and depends on the properties of the amine being used.
-
For simple, unhindered primary and secondary amines: Standard carbodiimides like EDC or DCC, often in the presence of HOBt, are usually sufficient.
-
For electron-deficient or sterically hindered amines: More potent coupling reagents are often required. Uronium/aminium salt-based reagents like HATU, HBTU, or COMU are generally more effective. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.
-
For avoiding racemization with chiral substrates: Using additives like HOBt or employing phosphonium-based reagents like PyBOP can minimize epimerization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for carbodiimide-mediated amidation?
A1: The reaction proceeds through the activation of the carboxylic acid by the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and a urea byproduct. The addition of HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.
Q2: Can I perform the amidation of 3,4-dimethoxybenzoic acid without a coupling reagent?
A2: Direct thermal amidation by heating the carboxylic acid and amine at high temperatures (often >150 °C) is possible but can lead to decomposition of sensitive substrates. Catalytic direct amidation using catalysts such as boric acid or titanium-based reagents can facilitate the reaction under milder conditions, typically requiring the removal of water.
Q3: What is the role of a base (e.g., DIPEA, Et₃N) in the amidation reaction?
A3: A non-nucleophilic base is often added to neutralize any acidic species generated during the reaction, such as the hydrochloride salt if EDC·HCl is used, or to deprotonate the amine if it is used as an ammonium salt. This ensures that the amine remains in its free, nucleophilic form.
Q4: How can I monitor the progress of my amidation reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Data Presentation: Comparison of Amidation Conditions
The following tables summarize typical reaction conditions for the amidation of aromatic carboxylic acids, which can be adapted for 3,4-dimethoxybenzoic acid.
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| EDC | HOBt | DIPEA | DMF/DCM | 0 - RT | 2 - 24 |
| DCC | DMAP | - | DCM | 0 - RT | 4 - 18 |
| HATU | - | DIPEA | DMF | RT | 1 - 6 |
| PyBOP | - | DIPEA | DMF/DCM | RT | 2 - 12 |
| SOCl₂ (via acid chloride) | - | Pyridine/Et₃N | DCM/Toluene | 0 - Reflux | 1 - 5 |
Table 2: Influence of Solvent on Amidation Yield (Illustrative)
| Solvent | Dielectric Constant | Typical Observations |
| DMF | 36.7 | Good solubility for most reactants, often leads to higher yields. |
| DCM | 9.1 | Good for less polar substrates, easy to remove post-reaction. |
| THF | 7.6 | A versatile solvent, but may not be suitable for all substrates. |
| Acetonitrile | 37.5 | Can be effective, particularly with specific catalyst systems. |
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amidation
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation via Acid Chloride Formation
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent (e.g., DCM) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-dimethoxybenzoyl chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM) and cool to 0 °C.
-
Slowly add a solution of the desired amine (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in the same solvent.
-
Stir the reaction at room temperature for 1-5 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as needed.
Visualizations
identifying common impurities in 3,4-Dimethoxybenzamide synthesis by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethoxybenzamide, with a focus on identifying common impurities using NMR spectroscopy.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, with a focus on interpreting NMR spectra to identify impurities.
Q1: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm. What could this be?
A1: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This peak likely corresponds to unreacted veratric acid (3,4-dimethoxybenzoic acid), a common starting material for the synthesis of this compound.
Q2: I see sharp singlets around 3.9 ppm, but there are more than the two expected for the product. What do they correspond to?
A2: The methoxy groups (-OCH₃) of this compound and related species appear in this region. While the product will show two distinct singlets, the presence of additional peaks could indicate:
-
Unreacted Veratric Acid: The methoxy groups of veratric acid will have slightly different chemical shifts compared to the amide product.
-
Intermediate 3,4-Dimethoxybenzoyl Chloride: If the synthesis proceeds via an acid chloride intermediate, residual amounts of this compound will also exhibit two methoxy singlets.
-
Side-products: Depending on the reaction conditions, other related aromatic species with methoxy groups could be present.
Careful comparison of the chemical shifts with reference data is crucial for definitive assignment.
Q3: My aromatic region (around 6.8-7.5 ppm) in the ¹H NMR is more complex than expected for the product's three-proton system. What are the possible impurities?
A3: The aromatic region is highly informative for identifying various impurities. Besides the expected signals for this compound, other peaks could arise from:
-
Veratric Acid: The aromatic protons of the starting material will have a different splitting pattern and chemical shifts.
-
3,4-Dimethoxybenzoyl Chloride: This intermediate will also show a distinct pattern in the aromatic region.
-
3,4-Dimethoxybenzonitrile: If a nitrile hydrolysis route is employed, or if it is a byproduct, its aromatic signals will be present.
-
Solvent Residues: Aromatic solvents like toluene or benzene, if used during work-up, will show characteristic signals in this region.
Q4: I observe unexpected peaks in my ¹³C NMR spectrum. How can I identify the corresponding impurities?
A4: The ¹³C NMR spectrum provides valuable information, especially for quaternary carbons and carbonyl groups.
-
A peak around 168-172 ppm could indicate the carbonyl carbon of the amide product .
-
A signal further downfield, around 170-175 ppm , is characteristic of a carboxylic acid carbonyl, suggesting the presence of veratric acid.
-
A peak in the range of 165-170 ppm could correspond to the carbonyl carbon of the acid chloride intermediate.
-
A signal around 115-120 ppm would be indicative of a nitrile carbon, pointing to 3,4-dimethoxybenzonitrile as an impurity.
Q5: How can I identify common solvent impurities in my NMR spectrum?
A5: Residual solvents from the reaction or purification steps are common contaminants. Their identification is crucial for accurate analysis. Refer to the table below for the characteristic ¹H and ¹³C NMR chemical shifts of frequently used solvents. Common examples include dichloromethane, chloroform, ethyl acetate, and triethylamine.[1][2][3][4][5]
Impurity Identification via NMR
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃. Please note that chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound (Product) | ~7.3-7.5 (m, 2H), ~6.9 (d, 1H), ~6.0 (br s, 2H, -NH₂), ~3.9 (s, 6H, 2 x -OCH₃) | ~168.5 (C=O), ~151.5 (C-O), ~148.8 (C-O), ~125.8 (C-H), ~119.5 (C-H), ~110.2 (C-H), ~109.8 (C-H), ~56.0 (-OCH₃), ~55.9 (-OCH₃) | |
| Veratric Acid (Starting Material) [6] | ~10.5 (br s, 1H, -COOH), ~7.8 (dd, 1H), ~7.6 (d, 1H), ~6.9 (d, 1H), ~3.95 (s, 3H, -OCH₃), ~3.93 (s, 3H, -OCH₃) | ~172.0 (C=O), ~154.0 (C-O), ~148.5 (C-O), ~124.5 (C-H), ~122.0 (C-H), ~112.0 (C-H), ~110.5 (C-H), ~56.1 (-OCH₃), ~56.0 (-OCH₃) | |
| 3,4-Dimethoxybenzoyl Chloride (Intermediate) [7][8][9][10] | ![]() | ~7.7 (dd, 1H), ~7.6 (d, 1H), ~6.9 (d, 1H), ~3.9 (s, 6H, 2 x -OCH₃) | ~168.0 (C=O), ~155.0 (C-O), ~149.0 (C-O), ~127.0 (C-H), ~125.0 (C-H), ~111.5 (C-H), ~110.0 (C-H), ~56.2 (-OCH₃), ~56.1 (-OCH₃) |
| 3,4-Dimethoxybenzonitrile (Potential Impurity) [11] | ~7.3 (dd, 1H), ~7.1 (d, 1H), ~6.9 (d, 1H), ~3.9 (s, 6H, 2 x -OCH₃) | ~154.0 (C-O), ~149.5 (C-O), ~127.0 (C-H), ~119.0 (C≡N), ~115.0 (C-H), ~111.5 (C-H), ~104.0 (C), ~56.1 (-OCH₃), ~56.0 (-OCH₃) |
Common Solvent Impurities
| Solvent | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Dichloromethane | ~5.30 | ~53.8 |
| Chloroform | ~7.26 | ~77.2 |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | ~171.1, ~60.3, ~21.0, ~14.2 |
| Triethylamine | ~2.53 (q), ~1.03 (t) | ~46.8, ~12.3 |
| Toluene | ~7.2-7.3 (m), ~2.36 (s) | ~137.9, ~129.2, ~128.3, ~125.5, ~21.4 |
| Acetone | ~2.17 | ~206.7, ~30.6 |
Experimental Protocol: NMR Sample Preparation
A standard protocol for preparing a this compound sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For most routine purity checks, the residual solvent peak can be used as a reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying common impurities in a this compound synthesis sample using NMR data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Veratric acid - Wikipedia [en.wikipedia.org]
- 7. 3535-37-3|3,4-Dimethoxybenzoyl chloride|BLD Pharm [bldpharm.com]
- 8. 3,4-DIMETHOXYBENZOYL CHLORIDE(3535-37-3) 1H NMR spectrum [chemicalbook.com]
- 9. 3,4-Dimethoxybenzoyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 3,4-DIMETHOXYBENZOYL CHLORIDE | 3535-37-3 [chemicalbook.com]
- 11. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]
Technical Support Center: 3,4-Dimethoxybenzamide Solubility for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 3,4-Dimethoxybenzamide for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of up to 125 mg/mL in DMSO, though this may require sonication to achieve.[1] Given its chemical structure, it is expected to have low aqueous solubility.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: Gentle warming (to 37°C) and vortexing can aid dissolution. For stubborn compounds, sonication is a common and effective method to increase the rate of dissolution.
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds. Always use fresh, anhydrous DMSO from a sealed container.
-
Prepare a Stock Solution at a Lower Concentration: If a high concentration is not critical for your experiment, try preparing a stock solution at a lower, more manageable concentration.
Q3: Can I use other organic solvents to dissolve this compound?
A3: Yes, other polar aprotic solvents may be suitable. While specific data for this compound is limited, a structurally similar compound, m-Methoxybenzamide, is soluble in ethanol (approximately 1 mg/mL) and Dimethylformamide (DMF) (approximately 30 mg/mL).[2] It is advisable to perform a small-scale solubility test to determine the optimal solvent for your specific needs.
Q4: How can I prepare an aqueous working solution of this compound from a DMSO stock?
A4: To prepare an aqueous working solution, you should first dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. Then, slowly add the DMSO stock to your aqueous buffer while vortexing. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced artifacts or toxicity. Be aware that the compound may precipitate out of the aqueous solution, so it is important to visually inspect the solution for any signs of precipitation.
Q5: What are some general strategies to improve the solubility of benzamide derivatives in biological assays?
A5: General strategies for improving the solubility of poorly soluble compounds like benzamide derivatives include:
-
Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and a less polar solvent might be effective.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Solubility Data
The following table summarizes the available solubility data for this compound and a structurally similar compound. Researchers should use this information as a starting point and may need to optimize conditions for their specific experimental setup.
| Compound | Solvent | Solubility | Temperature | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Not Specified | Ultrasonic assistance may be required.[1] |
| m-Methoxybenzamide | Ethanol | ~1 mg/mL | Not Specified | |
| m-Methoxybenzamide | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified | |
| m-Methoxybenzamide | Aqueous Buffers | Sparingly soluble | Not Specified | |
| m-Methoxybenzamide | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 181.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 18.12 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting and Experimental Workflow
The following diagrams provide a visual guide to troubleshooting solubility issues and a standard workflow for preparing this compound for a biological assay.
Caption: Troubleshooting flowchart for this compound solubility.
Caption: Experimental workflow for preparing this compound.
References
Technical Support Center: Overcoming 3,4-Dimethoxybenzamide Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with 3,4-Dimethoxybenzamide in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C9H11NO3 | [1][2] |
| Molecular Weight | 181.19 g/mol | [2] |
| Melting Point | 163-164°C | [1] |
| Predicted pKa | 16.15 ± 0.50 | [1] |
| Solubility | Soluble in DMSO | [3][4] |
Q2: Why is my this compound precipitating out of my aqueous buffer?
Precipitation of this compound in aqueous buffers is a common issue stemming from its limited water solubility. This can be influenced by several factors including:
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific aqueous buffer being used.
-
Solvent Exchange: When a concentrated stock solution of this compound in a highly soluble organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if the final concentration of the organic solvent is not sufficient to maintain solubility.
-
Buffer Composition: The ionic strength and pH of the buffer can influence the solubility of small molecules, although the predicted high pKa of this compound suggests its charge state is unlikely to change in typical biological buffers.
-
Temperature: Temperature can affect solubility. While not always the primary factor for this compound, it's a parameter to consider.
-
Interactions with other components: The presence of salts, proteins, or other molecules in the buffer can impact the solubility of the compound.
Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
To minimize precipitation, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[5] This stock solution can then be serially diluted in the desired aqueous buffer to the final working concentration.[5] It is crucial to ensure that the final concentration of DMSO in the aqueous solution is kept low (typically ≤ 0.1% to 1%) to avoid solvent effects on the biological assay.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Problem: Precipitate forms immediately upon dilution of the DMSO stock solution into the aqueous buffer.
This is a classic sign of the compound's low aqueous solubility and the rapid solvent change.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing immediate precipitation.
Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.
-
Optimize the Co-solvent Concentration: While keeping the final DMSO concentration low is important for biological assays, a slightly higher, yet still biologically compatible, percentage might be necessary to maintain solubility. It is recommended to determine the maximum tolerable DMSO concentration for your specific experimental system.
-
Use an Alternative Co-solvent: If DMSO is not suitable or effective, other organic solvents like ethanol or dimethyl formamide (DMF) can be tested.[5]
-
Incorporate Solubilizing Agents: Consider adding excipients to your buffer that can enhance solubility. These include:
-
Cyclodextrins (e.g., β-cyclodextrin): These can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6]
-
Surfactants (e.g., Tween-20, Triton X-100): At low concentrations (below their critical micelle concentration), these can help to keep hydrophobic compounds in solution.[7]
-
Polymers (e.g., Pluronic F127): Certain polymers can act as potent precipitation inhibitors.[8]
-
Problem: The solution is initially clear but a precipitate forms over time.
This suggests that the compound is supersaturated and not thermodynamically stable in the solution.
Troubleshooting Workflow
Caption: A workflow for troubleshooting delayed precipitation.
Solutions:
-
Prepare Solutions Fresh: It is recommended to prepare aqueous solutions of this compound immediately before use and not to store them for extended periods.[5]
-
Adjust Buffer pH: Although the amide group is very weakly acidic, extreme pH values could potentially affect stability and solubility. Empirically testing a range of pH values for your buffer could identify a more optimal condition.
-
Storage Temperature: Investigate the effect of temperature on solubility. Sometimes storing the solution at a slightly higher or lower temperature can prevent precipitation. However, for biological experiments, the solution should be equilibrated to the assay temperature before use.
-
Use of Stabilizers: In addition to the solubilizing agents mentioned previously, other excipients can help stabilize the solution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance.
-
Carefully weigh the desired amount of this compound into the tube.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be required to facilitate dissolution.[4]
-
Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the DMSO.[4]
Protocol 2: Determination of Apparent Solubility of this compound in an Aqueous Buffer
Objective: To empirically determine the approximate solubility limit of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
The aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Microplate reader or spectrophotometer
-
Clear-bottom microplates (e.g., 96-well)
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in the aqueous buffer. For example, create a two-fold serial dilution series starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Ensure the final DMSO concentration is constant across all wells.
-
Include a buffer-only control (with the same final DMSO concentration).
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.
-
Visually inspect the wells for any signs of precipitation.
-
Measure the absorbance or light scattering of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates the presence of a precipitate.
-
The highest concentration that remains clear (visually and by light scattering) is an approximation of the apparent solubility in that specific buffer under those conditions.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the key factors influencing the solubility of this compound and the potential solutions.
Caption: Factors influencing solubility and their corresponding solutions.
References
- 1. 1521-41-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C9H11NO3 | CID 73705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound supplier | CAS 1521-41-1 | AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
side reactions to consider when synthesizing 3,4-Dimethoxybenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic pathways to this compound are:
-
From 3,4-Dimethoxybenzoic Acid: This involves the amidation of the carboxylic acid, typically by converting it to a more reactive intermediate such as an acyl chloride or by using a coupling agent.
-
From 3,4-Dimethoxybenzaldehyde: This is a two-step process involving the oxidation of the aldehyde to 3,4-dimethoxybenzoic acid, followed by amidation.
Q2: What are the most common side reactions to consider in these syntheses?
A2: Common side reactions include incomplete conversion of the starting material, formation of byproducts due to the reactivity of the activating agents, and potential demethylation of the methoxy groups under harsh conditions. Specific side reactions for each route are detailed in the troubleshooting guides below.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography can also be employed if significant impurities are present. The choice of purification method will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Route 1: Synthesis from 3,4-Dimethoxybenzoic Acid
This route typically involves the activation of the carboxylic acid followed by reaction with an amine source (e.g., ammonia).
Diagram: Synthetic Workflow from 3,4-Dimethoxybenzoic Acid
Caption: Synthetic pathway from 3,4-dimethoxybenzoic acid with potential side reactions.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete conversion of 3,4-dimethoxybenzoic acid to the acyl chloride. | - Ensure the thionyl chloride or oxalyl chloride is fresh and used in excess. - Consider adding a catalytic amount of DMF when using oxalyl chloride. - Increase the reaction time or temperature for the acyl chloride formation, but monitor for side reactions. |
| Inefficient amidation. | - Use a concentrated source of ammonia (e.g., ammonium hydroxide or ammonia gas). - Ensure the reaction is sufficiently cooled before adding the amine to control the exotherm. - Use an appropriate solvent that dissolves both the acyl chloride and the amine. | |
| Formation of N-acylurea byproduct when using a carbodiimide coupling agent (e.g., DCC).[1][2][3] | - Add a coupling additive like 1-hydroxybenzotriazole (HOBt) to suppress N-acylurea formation.[2] - Control the reaction temperature, as higher temperatures can favor the rearrangement to the N-acylurea.[4] | |
| Presence of an acidic impurity in the final product | Unreacted 3,4-dimethoxybenzoic acid. | - After the reaction, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. - Recrystallize the final product from a suitable solvent. |
| Presence of halogenated impurities | Ring chlorination of the aromatic ring by thionyl chloride at elevated temperatures. | - Perform the acyl chloride formation at the lowest effective temperature. - Consider using a milder chlorinating agent like oxalyl chloride. |
| Presence of a demethylated impurity | Cleavage of the methoxy ether bonds under harsh acidic or high-temperature conditions. | - Avoid excessively high temperatures during the reaction and work-up. - Use milder reagents for the activation of the carboxylic acid. |
Experimental Protocol: Synthesis via Acyl Chloride Intermediate [1][5]
-
Acyl Chloride Formation: In a fume hood, suspend 3,4-dimethoxybenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added. Heat the mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).
-
Removal of Excess Reagent: After the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure.
-
Amidation: Dissolve the crude 3,4-dimethoxybenzoyl chloride in an appropriate solvent (e.g., DCM or THF). In a separate flask, prepare a solution of concentrated ammonium hydroxide. Slowly add the acyl chloride solution to the ammonium hydroxide solution at a low temperature (e.g., 0-5 °C) with vigorous stirring.
-
Work-up and Purification: Allow the reaction to warm to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization.
Route 2: Synthesis from 3,4-Dimethoxybenzaldehyde
This two-step synthesis involves an initial oxidation of the aldehyde to the corresponding carboxylic acid, which is then converted to the amide.
Diagram: Synthetic Workflow from 3,4-Dimethoxybenzaldehyde
Caption: Two-step synthesis from 3,4-dimethoxybenzaldehyde with potential side reactions.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 3,4-dimethoxybenzoic acid (Step 1) | Incomplete oxidation of the aldehyde. | - Ensure the oxidant (e.g., hydrogen peroxide, potassium permanganate) is fresh and used in the correct stoichiometry. - Optimize reaction conditions such as temperature and reaction time. - Ensure proper pH control, as this can be crucial for some oxidation reactions.[6] |
| Formation of byproducts.[7] | - During oxidation with some reagents, decarbonylation to form veratrole can occur, especially at prolonged reaction times.[7] Monitor the reaction closely and avoid excessive heating. - Use a milder and more selective oxidizing agent if over-oxidation is an issue. | |
| Presence of an aldehyde impurity in the final product | Incomplete oxidation of 3,4-dimethoxybenzaldehyde. | - After the oxidation step, purify the intermediate 3,4-dimethoxybenzoic acid before proceeding to the amidation step. This can be done by recrystallization or an acid-base extraction. |
| Presence of a demethylated impurity | Cleavage of a methoxy group during oxidation. For instance, the formation of vanillin as a byproduct has been observed in related reactions. | - Use milder oxidation conditions (e.g., lower temperature, less harsh oxidant). - Purify the intermediate carboxylic acid to remove any demethylated species before amidation. |
| Issues in the amidation step (Step 2) | See troubleshooting guide for Route 1. | Refer to the troubleshooting table for the synthesis from 3,4-dimethoxybenzoic acid. |
Experimental Protocol: Two-Step Synthesis from 3,4-Dimethoxybenzaldehyde
-
Oxidation to 3,4-Dimethoxybenzoic Acid: A common method involves the use of an oxidizing agent like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). For example, dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., a mixture of t-butanol and water). Add the oxidant portion-wise while monitoring the temperature. After the reaction is complete, the manganese dioxide (if using KMnO₄) is filtered off, and the filtrate is acidified to precipitate the 3,4-dimethoxybenzoic acid. The crude acid is then collected by filtration and can be purified by recrystallization.
-
Amidation of 3,4-Dimethoxybenzoic Acid: Follow the protocol described in Route 1 for the conversion of the carboxylic acid to this compound.
References
- 1. CN106146305A - A kind of synthetic method of veratric acid menthyl ester - Google Patents [patents.google.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
purification challenges of 3,4-Dimethoxybenzamide and solutions
Welcome to the technical support center for the purification of 3,4-Dimethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used.
-
From 3,4-dimethoxybenzoic acid: Unreacted 3,4-dimethoxybenzoic acid is a primary impurity. Side products from the amide coupling reaction can also be present.
-
From 3,4-dimethoxybenzonitrile: Incomplete hydrolysis will leave unreacted nitrile as an impurity.
-
General Impurities: Colored byproducts of unknown structure can also form, especially at elevated reaction temperatures.
Q2: My crude this compound is colored. How can I remove the color?
A2: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. The general procedure is to dissolve the crude solid in a suitable hot solvent, add a small amount of activated carbon, heat for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool for recrystallization. Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.
Q3: I am having trouble getting my this compound to crystallize. What should I do?
A3: Difficulty in crystallization can be due to several factors, including the presence of impurities or the use of an inappropriate solvent. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.
-
Solvent System: You may need to optimize your recrystallization solvent. Consider using a mixed solvent system.
-
Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration and then try cooling again.
Troubleshooting Guides
Recrystallization Challenges
Recrystallization is a common and effective method for purifying this compound. However, several issues can arise.
Problem 1: Oiling Out During Recrystallization
Your compound separates as a liquid (an oil) instead of a solid during cooling. This is a common issue, especially when the melting point of the solid is low or when high concentrations of impurities are present.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then cool slowly.
-
Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
Lower the Crystallization Temperature: If oiling out occurs at room temperature, try cooling the solution in an ice bath or even a freezer after it has slowly cooled to room temperature.
Logical Flow for Troubleshooting Oiling Out:
Caption: Troubleshooting workflow for oiling out during recrystallization.
Problem 2: Poor Recovery of Crystalline Product
After recrystallization, the yield of pure this compound is very low.
Solutions:
-
Check Solubility: You may be using a solvent in which your product is too soluble, even at low temperatures. Refer to the solubility data table below to select a more appropriate solvent or solvent system.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation before filtration.
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid filtered off from the crystals) by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Flash Chromatography Challenges
Flash column chromatography is a useful technique for purifying this compound, especially when dealing with complex mixtures of impurities.
Problem 1: Poor Separation of this compound from Impurities
The desired product co-elutes with impurities, resulting in impure fractions.
Solutions:
-
Optimize Solvent System: The choice of eluent is critical. Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound for good separation on a silica gel column. A common starting point for aromatic amides is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity by adding more of the polar solvent. This can help to separate compounds with close Rf values.
-
Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase. For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar eluent (e.g., methanol/water or acetonitrile/water mixtures) can be effective.
Experimental Workflow for Flash Chromatography:
Caption: A typical workflow for the purification of this compound using flash chromatography.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Melting Point | 163-164 °C |
| Appearance | White to off-white solid |
Table 2: Qualitative Solubility of this compound at Room Temperature
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Moderately soluble |
| Dichloromethane | Soluble |
| Hexane | Insoluble |
Note: "Soluble" indicates that a significant amount dissolves, "Moderately soluble" indicates partial dissolution, "Sparingly soluble" indicates very little dissolves, and "Insoluble" indicates no visible dissolution.
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various mixtures of hexanes and ethyl acetate to find a solvent system that gives an Rf value of approximately 0.3 for the product spot.
-
Column Packing: Prepare a flash column with silica gel, wet-packing with the chosen eluent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure with air or nitrogen.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Spot every few fractions on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Technical Support Center: Efficient Derivatization of 3,4-Dimethoxybenzamide
Welcome to the Technical Support Center for the derivatization of 3,4-Dimethoxybenzamide (Veratramide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your derivatization experiments for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?
A1: this compound, like many primary amides, has relatively low volatility and can exhibit poor chromatographic performance due to its polar nature. Derivatization is employed to convert the polar N-H group into a less polar, more volatile functional group. This chemical modification typically leads to improved peak shape, reduced tailing, and enhanced sensitivity during GC analysis.[1]
Q2: What are the most common derivatization techniques for this compound?
A2: The most common derivatization strategies for primary amides like this compound fall into three main categories:
-
Silylation: This is a widely used method that replaces the active hydrogen on the amide with a trimethylsilyl (TMS) group.[1]
-
Acylation: This technique introduces an acyl group, often a fluoroacyl group, to the amide nitrogen.
-
Alkylation: This method involves the replacement of the amide hydrogen with an alkyl group.
Q3: What are the key parameters to control for a successful derivatization reaction?
A3: To achieve optimal and reproducible derivatization, it is crucial to control the following parameters:
-
Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the reagent and the analyte. It is often necessary to heat the reaction mixture to ensure complete derivatization.
-
Reaction Time: The time required for the reaction to go to completion can range from minutes to hours.
-
Solvent: The choice of solvent is critical as it must dissolve both the analyte and the reagent and should not interfere with the reaction.
-
Moisture Control: Many derivatization reagents, particularly silylating agents, are sensitive to moisture. The presence of water can lead to reagent decomposition and incomplete derivatization.
Q4: Can this compound be analyzed by High-Performance Liquid Chromatography (HPLC) without derivatization?
A4: Yes, this compound can be analyzed by reverse-phase HPLC without derivatization.[2] However, derivatization may still be beneficial to improve chromatographic retention, peak shape, and detector response, especially when dealing with complex matrices or requiring high sensitivity.
Troubleshooting Guides
Issue 1: Low Derivatization Yield
Symptoms:
-
Low peak area or height of the derivatized analyte in the chromatogram.
-
Presence of a significant peak corresponding to the underivatized this compound.
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Reaction | Increase reaction temperature and/or time. Optimize the molar ratio of the derivatizing reagent to the analyte (a 2:1 or higher molar ratio is often recommended for silylation).[3] | Amides can be less reactive than other functional groups, requiring more stringent conditions to achieve complete conversion. |
| Moisture Contamination | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store derivatization reagents under inert gas (e.g., nitrogen or argon). | Silylating reagents are particularly susceptible to hydrolysis, which consumes the reagent and reduces the derivatization efficiency. |
| Reagent Degradation | Use fresh derivatizing reagents. Check the expiration date and storage conditions of the reagents. | Derivatization reagents can degrade over time, especially if not stored properly, leading to reduced reactivity. |
| Sub-optimal pH (for certain reactions) | For reactions sensitive to pH, ensure the reaction mixture is buffered at the optimal pH. | The reactivity of both the analyte and the derivatizing reagent can be pH-dependent. |
Issue 2: Poor Chromatographic Peak Shape (Tailing)
Symptoms:
-
Asymmetrical peaks with a pronounced "tail" extending from the peak maximum.
| Potential Cause | Recommended Solution | Rationale |
| Incomplete Derivatization | See "Issue 1: Low Derivatization Yield" for solutions. | The polar N-H group of the unreacted this compound can interact with active sites in the GC inlet or column, causing peak tailing.[3] |
| Active Sites in the GC System | Use a deactivated GC liner and column. Condition the column according to the manufacturer's instructions. | Active silanol groups in the liner or on the column can interact with the derivatized analyte, leading to tailing. |
| Column Overload | Dilute the sample. | Injecting too much sample can saturate the stationary phase, resulting in peak distortion. |
| Inappropriate GC Oven Temperature Program | Optimize the initial oven temperature and the temperature ramp rate. | A poorly optimized temperature program can lead to band broadening and peak tailing. |
Issue 3: Presence of Extraneous Peaks
Symptoms:
-
Unexpected peaks in the chromatogram that are not the derivatized analyte or the starting material.
| Potential Cause | Recommended Solution | Rationale |
| Side Reactions | Optimize reaction conditions (temperature, time, reagent concentration). Use a milder derivatizing reagent if possible. | Overly harsh reaction conditions can lead to the formation of byproducts. For example, some silylation reactions can produce N,O-bis(trimethylsilyl) derivatives if not properly controlled.[4] |
| Hydrolysis of the Amide | Avoid highly acidic or basic conditions during sample preparation and derivatization. | This compound can undergo hydrolysis to 3,4-dimethoxybenzoic acid under certain conditions, which may then be derivatized.[5][6] |
| Reagent Artifacts | Run a blank injection of the derivatization reagent and solvent to identify reagent-related peaks. | The derivatization reagent itself or its byproducts can sometimes be detected in the chromatogram.[4] |
| Sample Matrix Components | Employ a more effective sample cleanup procedure (e.g., solid-phase extraction) before derivatization. | Components from the sample matrix can also be derivatized and appear as extraneous peaks. |
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol provides a general procedure for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine or acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70-80°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Protocol 2: Acylation for GC-ECD Analysis
This protocol describes a general procedure for the acylation of this compound using Trifluoroacetic Anhydride (TFAA), which is suitable for sensitive detection by an Electron Capture Detector (ECD).
Materials:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
Reaction vials with screw caps
-
Heating block or water bath
-
GC-ECD system
Procedure:
-
Dissolve approximately 1 mg of this compound in 200 µL of anhydrous ethyl acetate in a reaction vial.
-
Add 100 µL of TFAA to the vial.
-
Cap the vial tightly and heat at 60°C for 15-30 minutes.
-
Cool the vial to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) to a final volume of 1 mL.
-
Inject 1 µL of the derivatized sample into the GC-ECD.
Visualizations
References
- 1. restek.com [restek.com]
- 2. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3,4-Dimethoxybenzamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Dimethoxybenzamide.
Peak tailing is a frequent challenge in chromatography that can compromise the accuracy and resolution of your results.[1] This document provides a structured, question-and-answer approach to diagnose and solve this problem, complete with detailed experimental protocols and technical insights.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is a distortion where the peak appears asymmetrical, featuring a trailing edge that extends from the peak maximum.[2] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[2] This distortion is problematic because it can:
-
Reduce Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between different compounds in a mixture.
-
Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.
-
Impact Quantification: Data systems struggle to accurately determine the start and end of a tailing peak, leading to imprecise and inaccurate area integration.[2]
For a polar molecule like this compound, which contains two methoxy groups and an amide group, peak tailing is a common issue that can significantly affect the reliability of analytical results.
Q2: What are the primary causes of peak tailing for this compound?
Peak tailing typically occurs when there is more than one mechanism of analyte retention.[2] For this compound, the most common causes are:
-
Secondary Silanol Interactions: This is the most prevalent cause.[3] In reversed-phase HPLC, silica-based columns have residual silanol groups (Si-OH) on their surface.[3] The polar amide and methoxy groups of this compound can form secondary polar or hydrogen-bonding interactions with these active sites, slowing down the elution of a fraction of the analyte molecules and causing a "tail".[3]
-
Mobile Phase pH: The pH of the mobile phase can ionize the residual silanol groups to their negatively charged form (Si-O-), increasing their interaction with polar analytes. This effect is more pronounced at a mid-range pH.[1][3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted, tailing peak.[1]
-
Column Degradation: The accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can disrupt the sample flow path and cause tailing.[1]
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor in controlling peak shape, primarily by influencing the ionization state of the silica stationary phase.[1]
-
At Mid-to-High pH (pH > 4): Residual silanol groups on the silica surface become deprotonated and negatively charged (Si-O-). This increases the potential for strong secondary ionic interactions with polar analytes like this compound, leading to significant peak tailing.
-
At Low pH (pH < 3): The silanol groups are fully protonated (Si-OH), making them less acidic and significantly reducing their ability to interact with the analyte through ionic mechanisms.[3] Operating at a lower pH is a common and effective strategy to achieve sharper, more symmetrical peaks for polar or basic compounds.[3]
While this compound itself is a weak base with a predicted pKa around 16 for the amide proton, the primary pH effect is on the stationary phase, not the analyte.[4] Therefore, controlling the silanol activity via pH is key.
Q4: What is the first step I should take to troubleshoot peak tailing?
The first and most effective step is to evaluate and optimize your mobile phase. Specifically, adjusting the pH of the mobile phase to a lower value (e.g., pH 2.5-3.0) using an appropriate buffer or acid modifier is the recommended starting point.[3] This single change often resolves peak tailing caused by silanol interactions. If this does not solve the issue, a systematic troubleshooting approach, as outlined in the guide below, should be followed.
Q5: Which type of HPLC column is best to minimize peak tailing for this compound?
Using a modern, high-quality HPLC column is crucial. Look for columns with the following characteristics:
-
High-Purity Silica (Type B): These columns have a lower content of metal impurities and acidic silanols, reducing the number of active sites available for secondary interactions.
-
End-Capped Columns: These columns have been chemically treated to deactivate most of the residual silanol groups, effectively shielding them from interaction with the analyte.[3]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded near the base of the alkyl chain, which further helps to shield residual silanols and can provide alternative selectivity for polar compounds.
Q6: Can instrumental issues like extra-column volume cause peak tailing?
Yes, instrumental factors can contribute to peak broadening and tailing. This is known as extra-column volume or dead volume . It refers to any volume the sample encounters outside of the column itself, including:
-
Long or wide-diameter connection tubing.
-
Improperly fitted connections.
-
Large-volume detector flow cells or injector sample loops.
These issues are typically more noticeable for early-eluting peaks.[2] Ensure that all tubing is as short and narrow-bore as possible and that all fittings are correctly installed.
Troubleshooting Guide
This guide provides a systematic workflow for diagnosing and resolving peak tailing for this compound.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Systematic Adjustment of Mobile Phase pH
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound by suppressing silanol interactions.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Prepare aqueous mobile phase buffers at three different pH levels:
-
pH 7.0: 20 mM Phosphate Buffer
-
pH 4.5: 20 mM Acetate Buffer
-
pH 2.7: 0.1% Formic Acid in water
-
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm (a modern, end-capped column is recommended)
-
Mobile Phase A: Aqueous buffer (as prepared above)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: 30% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase (e.g., Mobile Phase A: pH 7.0 buffer, Mobile Phase B: Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the this compound standard.
-
Record the chromatogram and calculate the peak asymmetry factor (As).
-
Thoroughly flush the system and column with a 50:50 mixture of water and organic solvent before introducing the next buffer.
-
Repeat the equilibration and injection steps for the pH 4.5 buffer and the pH 2.7 solution.
-
Compare the peak shapes and asymmetry factors obtained at each pH.
-
Protocol 2: Standard Column Cleaning Procedure
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.[2]
Methodology:
-
Disconnect Column: Disconnect the column from the detector to prevent flushing contaminants into the detector cell.[2]
-
Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove salts and buffers.[2]
-
Flush with Isopropanol (IPA): Flush with 20 column volumes of IPA to remove strongly non-polar compounds.[2]
-
Flush with Acetonitrile (ACN): Flush with 20 column volumes of ACN.
-
Final Flush & Equilibration: Reconnect the column to the detector. Flush the column with your mobile phase (without buffer) for 10-15 column volumes, then re-equilibrate with the full buffered mobile phase until the baseline is stable.[2]
Note: Always consult the column manufacturer's guidelines for specific solvent and pH limitations.
Data Presentation
Table 1: Expected Impact of Mobile Phase pH on Peak Shape
This table summarizes the anticipated results from performing Protocol 1. The goal is to systematically reduce the mobile phase pH to suppress silanol activity and improve peak symmetry.
| Parameter | Condition 1 (pH 7.0) | Condition 2 (pH 4.5) | Condition 3 (pH 2.7) | Expected Outcome & Justification |
| Peak Asymmetry (As) | High (e.g., > 1.8) | Moderate (e.g., 1.4 - 1.7) | Ideal (e.g., 1.0 - 1.2) | Lowering pH protonates silanols, reducing secondary interactions and minimizing tailing.[3] |
| Retention Time (min) | May be longer | May decrease slightly | Likely to be shortest | Reduced secondary retention mechanisms lead to faster elution. |
| Peak Shape | Broad, significant tailing | Improved, but some tailing | Sharp, symmetrical | Symmetrical peaks are achieved when hydrophobic interaction is the primary retention mechanism. |
References
Validation & Comparative
Validation of 3,4-Dimethoxybenzamide as a Starting Material for Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,4-Dimethoxybenzamide and its derivatives as starting materials in the synthesis of key pharmaceutical compounds. We will delve into the synthesis of Itopride, where a derivative of this compound is a key intermediate, and compare this route with an alternative starting material. Furthermore, we will explore the established synthetic pathways for Verapamil and Trimetazidine to validate the utility of this compound in these contexts. This analysis is supported by experimental data, detailed protocols, and visual representations of synthetic workflows and biological mechanisms.
Itopride Synthesis: A Tale of Two Starting Materials
Itopride is a prokinetic agent that enhances gastrointestinal motility. Its synthesis can be approached from different starting points, each with its own set of advantages and disadvantages. Here, we compare a synthetic route utilizing a derivative of this compound against a common alternative pathway starting from 4-hydroxybenzaldehyde.
Comparative Synthesis Data
| Parameter | Route 1: Via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide | Route 2: Via 4-[2-(Dimethylamino)ethoxy]benzylamine |
| Starting Material | 3,4-Dimethoxybenzoic Acid | 4-Hydroxybenzaldehyde |
| Key Intermediate | N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide | 4-[2-(Dimethylamino)ethoxy]benzaldehyde |
| Overall Yield | ~70-80% | ~65-75% |
| Purity of Final Product | High (often >99%) | High (often >99%) |
| Key Reagents | Thionyl chloride, 4-aminomethylphenol, Dimethylaminoethyl chloride | 2-Dimethylaminoethyl chloride, Hydroxylamine hydrochloride, Reducing agents (e.g., Raney Nickel) |
| Process Considerations | Involves the formation of an amide intermediate followed by etherification. | Involves etherification of the starting aldehyde, followed by oxime formation and reduction.[1][2][3] |
| Potential Advantages | Potentially fewer steps in the final stage of introducing the dimethoxybenzoyl moiety. | Well-established and widely used industrial method.[1][2][3] |
| Potential Disadvantages | Requires the synthesis of the key amide intermediate. | May involve the use of hazardous reducing agents like Raney Nickel. |
Experimental Protocols
Route 1: Synthesis of Itopride via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide
This pathway begins with the conversion of 3,4-dimethoxybenzoic acid to its corresponding acid chloride, which is then reacted with 4-(aminomethyl)phenol to form the key intermediate, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.[3] The final step involves the etherification of this intermediate.
Step 1: Preparation of 3,4-Dimethoxybenzoyl Chloride To a solution of 3,4-dimethoxybenzoic acid in toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride is then added dropwise at a controlled temperature. The reaction mixture is heated to facilitate the conversion to 3,4-dimethoxybenzoyl chloride. Upon completion, the excess thionyl chloride and toluene are removed by distillation.[4][5]
Step 2: Preparation of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide 4-(Aminomethyl)phenol is dissolved in a suitable solvent like dichloromethane, followed by the addition of a base such as triethylamine. The previously prepared 3,4-dimethoxybenzoyl chloride, dissolved in dichloromethane, is added dropwise while maintaining a low temperature. The reaction mixture is stirred until completion, after which the product is isolated by filtration and purified.[3][4]
Step 3: Synthesis of Itopride N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide is dissolved in a solvent like tetrahydrofuran (THF). A base, such as anhydrous potassium carbonate, and 2-dimethylaminoethyl chloride are added. The mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the crude Itopride is isolated from the filtrate and subsequently purified.[1][4]
Route 2: Synthesis of Itopride via 4-[2-(Dimethylamino)ethoxy]benzylamine
This widely used industrial method commences with 4-hydroxybenzaldehyde.
Step 1: Preparation of 4-[2-(Dimethylamino)ethoxy]benzaldehyde 4-Hydroxybenzaldehyde is reacted with 2-dimethylaminoethyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent. The mixture is heated to drive the etherification reaction to completion.[1][2][3]
Step 2: Preparation of 4-[2-(Dimethylamino)ethoxy]benzaldoxime The resulting aldehyde is then reacted with hydroxylamine hydrochloride in a solvent such as ethanol under reflux to form the corresponding oxime.[1][2][3]
Step 3: Preparation of 4-[2-(Dimethylamino)ethoxy]benzylamine The oxime is reduced to the primary amine. A common method for this reduction is catalytic hydrogenation using a catalyst like Raney Nickel under hydrogen pressure.[1][2][3]
Step 4: Synthesis of Itopride Finally, 4-[2-(Dimethylamino)ethoxy]benzylamine is acylated with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield Itopride.[1][2][3]
Visualizing the Synthesis
Caption: Comparative workflows for Itopride synthesis.
Mechanism of Action of Itopride
Itopride exerts its prokinetic effects through a dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase (AChE) inhibition. By blocking D2 receptors, it removes the inhibitory effect of dopamine on acetylcholine release. Simultaneously, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the gastrointestinal tract. This elevated acetylcholine enhances smooth muscle contraction and gastrointestinal motility.[6]
Caption: Dual mechanism of action of Itopride.
Validation of this compound for Verapamil and Trimetazidine Synthesis
Our comprehensive review of the scientific literature and patent databases indicates that This compound is not a common or economically viable starting material for the synthesis of Verapamil or Trimetazidine. The established industrial syntheses for these drugs utilize different precursors.
Verapamil Synthesis
Verapamil, a calcium channel blocker, is a more complex molecule, and its synthesis typically starts from more advanced intermediates.[7] A common approach involves the condensation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with an appropriate amino-alkyl chloride derivative.[8][9] There is no readily available synthetic route that efficiently utilizes this compound as a starting point.
Mechanism of Action of Verapamil
Verapamil functions by blocking L-type calcium channels in cardiac and vascular smooth muscle cells.[4] This inhibition reduces the influx of calcium ions, leading to a decrease in myocardial contractility, a slowing of the heart rate, and vasodilation of arteries, which collectively contribute to its antihypertensive and antianginal effects.[4]
Caption: Mechanism of action of Verapamil.
Trimetazidine Synthesis
Trimetazidine, a metabolic agent used to treat angina, is consistently synthesized from 2,3,4-trimethoxybenzaldehyde . The primary synthetic route involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine. Various catalysts and reaction conditions have been optimized to improve the yield and purity of the final product, with yields often reported in the range of 83-92%. The structural difference, specifically the position of the methoxy groups, makes this compound an unsuitable starting material for Trimetazidine synthesis.
Mechanism of Action of Trimetazidine
Trimetazidine's antianginal effect stems from its ability to inhibit the enzyme 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[2] This inhibition shifts the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. Under ischemic conditions, this metabolic shift helps to maintain cellular ATP levels, thereby protecting cardiac cells from damage.[2]
Caption: Metabolic mechanism of action of Trimetazidine.
Conclusion
Based on the available scientific and patent literature, This compound and its direct derivatives are validated as effective starting materials primarily for the synthesis of Itopride. The synthetic route proceeding through the N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide intermediate offers a viable and efficient pathway to this prokinetic agent, comparable to other established methods.
However, for the synthesis of Verapamil and Trimetazidine, this compound is not a suitable precursor. The established industrial syntheses for these widely used cardiovascular drugs rely on different and structurally distinct starting materials. This guide provides researchers and drug development professionals with a clear, evidence-based understanding of the practical applications and limitations of this compound in the synthesis of these important pharmaceuticals.
References
- 1. patents.justia.com [patents.justia.com]
- 2. WO2007074386A9 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 3. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- this compound - Google Patents [patents.google.com]
- 4. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 5. Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. KR100836528B1 - Method for Preparing Etoprid Hydrochloride - Google Patents [patents.google.com]
- 8. sciprofiles.com [sciprofiles.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 3,4-Dimethoxybenzamide and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,4-Dimethoxybenzamide and its analogues, supported by experimental data. The information is presented to facilitate the understanding of structure-activity relationships and to highlight the therapeutic potential of these compounds across various fields, including oncology, infectious diseases, and neurobiology.
Introduction
This compound is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The presence of the dimethoxy-substituted aromatic ring and the modifiable amide functionality allows for the synthesis of analogues with tailored properties to interact with specific biological targets.[1] This guide explores the comparative analysis of several classes of this compound analogues, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities.
Anticancer Analogues: Targeting HDAC and Tubulin
Derivatives of this compound have shown significant promise as anticancer agents by targeting key components of cellular machinery, such as histone deacetylases (HDACs) and tubulin.
N-Substituted Benzamide Derivatives as HDAC Inhibitors
A series of N-substituted benzamide derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against various cancer cell lines.[2] These compounds are designed based on the structure of Entinostat (MS-275), a known HDAC inhibitor.[2]
Table 1: Anti-proliferative Activity (IC50, μM) of N-Substituted Benzamide Derivatives [2]
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | K562 (Leukemia) | A549 (Lung) |
| MS-275 | 1.54 | 3.21 | 0.89 | 4.56 |
| 13h | 1.23 | 2.87 | 0.76 | 3.98 |
| 13k | 1.87 | 3.54 | 1.02 | 5.12 |
Data extracted from Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[2]
Molecular docking studies have suggested that compounds 13h and 13k exhibit hydrogen bonding, van der Waals forces, and hydrophobic interactions with HDAC2 and HDAC8.[2]
Experimental Protocol: HDAC Inhibition Assay[3][4]
A fluorogenic assay can be used to determine the HDAC inhibitory activity. The principle involves the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by the cleavage of the deacetylated substrate by a developer, which releases a fluorescent product.
-
Reagents : Recombinant human HDAC enzyme, fluorogenic HDAC substrate, HDAC assay buffer, developer solution, and test compounds.
-
Procedure :
-
A mixture of the HDAC enzyme, test compound (at various concentrations), and the HDAC substrate is prepared in an assay buffer in a 96-well plate.
-
The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The developer solution is added to stop the reaction and initiate fluorescence development.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The IC50 values are calculated from the dose-response curves.
-
References
A Comparative Guide to the Efficacy of Itopride (Veratramide) and Other Benzamide-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of Itopride, also known as Veratramide, with other prominent benzamide-based compounds, including Metoclopramide, Sulpiride, and Amisulpride. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
Benzamide derivatives are a versatile class of compounds with a broad range of therapeutic applications, primarily attributed to their interaction with dopamine and serotonin receptors. Itopride distinguishes itself through a dual mechanism of action, acting as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor. This unique profile confers prokinetic properties beneficial in treating gastrointestinal motility disorders. In comparison, other benzamides like Metoclopramide exhibit a broader receptor activity profile, while Sulpiride and Amisulpride are primarily recognized for their antipsychotic and antidepressant effects, respectively, owing to their selective dopamine receptor antagonism.
Comparative Efficacy: Quantitative Data
The following tables summarize the receptor binding affinities and clinical efficacy of Itopride and other selected benzamide-based compounds.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT3 | Serotonin 5-HT4 | Serotonin 5-HT7 | Acetylcholinesterase (IC50) |
| Itopride | Moderate | - | No Affinity | No Affinity | - | Yes (Inhibitor) |
| Metoclopramide | 28.8 | - | Antagonist | Agonist | - | - |
| Sulpiride | 181 (IC50) | 17.5 (IC50) | - | Agonist | - | - |
| Amisulpride | 2.8 | 3.2 | - | - | 11.5 | - |
Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may vary.
Table 2: Comparative Clinical Efficacy
| Compound | Primary Indication(s) | Comparative Clinical Trial Highlights |
| Itopride | Functional Dyspepsia, GERD | - Showed similar efficacy to Levosulpiride in treating non-ulcer dyspepsia.- In some studies, demonstrated superior reduction in gastric residual volume compared to Metoclopramide in critically ill patients.- A network meta-analysis suggested Metoclopramide and Domperidone might have better efficacy for functional dyspepsia than Itopride.- Effective as an add-on therapy to PPIs in GERD. |
| Metoclopramide | Nausea, Vomiting, Gastroparesis, GERD | - Effective for short-term relief of gastroparesis symptoms.- Use is limited to short-term due to the risk of tardive dyskinesia. |
| Sulpiride | Schizophrenia, Dysthymia, Vertigo | - Effective in treating functional dyspepsia, with efficacy comparable to Itopride in some studies.- Shows dose-dependent effects, with antidepressant properties at lower doses. |
| Amisulpride | Schizophrenia | - Demonstrates efficacy against both positive and negative symptoms of schizophrenia.- Antidepressant effects are suggested to be mediated by 5-HT7 receptor antagonism. |
Mechanism of Action and Signaling Pathways
The differential efficacy of these benzamides can be attributed to their distinct mechanisms of action and their impact on various signaling pathways.
Itopride's Dual Mechanism of Action
Itopride enhances gastrointestinal motility through two primary pathways:
-
Dopamine D2 Receptor Antagonism : By blocking D2 receptors on enteric neurons, Itopride disinhibits the release of acetylcholine (ACh), a key neurotransmitter that promotes gut motility.
-
Acetylcholinesterase (AChE) Inhibition : Itopride inhibits the enzyme AChE, which is responsible for the breakdown of ACh. This leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction in the gut, further enhancing muscle contraction and motility.
Caption: Itopride's dual mechanism of action.
Comparative Benzamide Signaling
The other benzamides primarily act on dopamine and serotonin receptors, influencing various downstream signaling cascades.
Caption: Receptor targets of various benzamides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for key assays used to characterize these benzamide derivatives.
Dopamine D2 Receptor Binding Assay
This assay determines the affinity of a compound for the dopamine D2 receptor.
Caption: Dopamine D2 receptor binding assay workflow.
Methodology:
-
Membrane Preparation : Cell membranes expressing the dopamine D2 receptor are prepared from tissue homogenates (e.g., porcine striatum) or cultured cells.
-
Competitive Binding : The membranes are incubated with a constant concentration of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone) and varying concentrations of the test compound (e.g., Itopride, Metoclopramide).
-
Incubation : The mixture is incubated to reach binding equilibrium.
-
Separation : The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of AChE.
Caption: Acetylcholinesterase activity assay workflow.
Methodology (based on Ellman's method):
-
Reaction Mixture : A reaction mixture is prepared containing purified acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Inhibitor Addition : Varying concentrations of the test compound (e.g., Itopride) are added to the reaction mixture and pre-incubated.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine.
-
Detection : AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion.
-
Measurement : The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm using a spectrophotometer.
-
Data Analysis : The percentage of AChE inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.
Conclusion
Itopride (Veratramide) presents a unique pharmacological profile among benzamide derivatives due to its dual action as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. This mechanism makes it a targeted and effective prokinetic agent for functional dyspepsia and other gastrointestinal motility disorders, with a generally favorable safety profile, particularly concerning cardiac and central nervous system side effects.
In contrast, other benzamides like Metoclopramide, while also possessing prokinetic and antiemetic properties, have a broader receptor interaction profile and are associated with a higher risk of extrapyramidal side effects with long-term use. Sulpiride and Amisulpride are more selective for dopamine D2/D3 receptors and are primarily utilized for their antipsychotic and antidepressant effects, respectively, with their prokinetic effects being less pronounced.
The choice of a particular benzamide derivative in a research or clinical setting should be guided by a thorough understanding of its specific mechanism of action, receptor affinity profile, and the desired therapeutic outcome. The data and protocols presented in this guide aim to provide a solid foundation for such comparative evaluations.
A Comparative Guide to Assessing the Purity of Synthesized 3,4-Dimethoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity assessment is paramount to ensure safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 3,4-Dimethoxybenzamide against a standard reference material. Detailed experimental protocols, data interpretation, and potential impurities are discussed to assist researchers in establishing robust quality control measures.
Introduction to this compound and Its Importance
This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the outcome of subsequent reactions and the quality of the final product. Therefore, accurate and reliable analytical methods are crucial for its characterization.
Analytical Methods for Purity Assessment
A multi-pronged approach employing various analytical techniques is recommended for a thorough purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reversed-phase HPLC method is typically suitable for aromatic amides like this compound.
Melting Point Analysis
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities. While a definitive melting point for this compound is not consistently reported in public literature, a narrow range upon testing would be indicative of a pure sample. For context, the closely related precursor, 3,4-dimethoxybenzaldehyde, has a reported melting point of 42°C to 45°C[1].
Spectroscopic Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity confirmation. The NMR spectra of the synthesized compound should be compared with that of a standard or with literature data to confirm the chemical structure and identify any impurity signals.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of the synthesized this compound should exhibit characteristic peaks for the amide and methoxy functional groups and match the spectrum of a pure standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed to identify and quantify volatile impurities that may be present in the synthesized product. This technique is particularly useful for detecting residual solvents or by-products from the synthesis process.
Experimental Protocols
HPLC Method for Purity Determination
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound and a reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Purity Calculation: The purity of the synthesized sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method). For higher accuracy, a calibration curve can be generated using a certified reference standard.
Melting Point Determination
-
Use a calibrated melting point apparatus.
-
Place a small amount of the dried, powdered sample in a capillary tube.
-
Heat the sample slowly (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
Compare the observed melting range with that of a high-purity standard.
NMR Sample Preparation and Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts and integration values of the synthesized sample with the reference standard.
FTIR Sample Preparation and Analysis
-
Method: Potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the sample directly on the ATR crystal.
-
Analysis: Acquire the FTIR spectrum and compare the peak positions and intensities with a reference spectrum.
GC-MS Analysis for Volatile Impurities
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate volatile compounds. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.
-
Identification of Impurities: Identify impurities by comparing their mass spectra with a library (e.g., NIST).
Data Presentation and Comparison
The quantitative data obtained from the various analytical techniques should be summarized in a clear and concise table for easy comparison between the synthesized this compound and the reference standard.
| Analytical Parameter | Standard this compound | Synthesized this compound | Acceptance Criteria |
| Purity by HPLC (%) | >98% (Typical) | To be determined | ≥ 98.0% |
| Melting Point (°C) | To be determined (expect a sharp range) | To be determined | Narrow range, consistent with standard |
| ¹H NMR | Conforms to structure | To be determined | Conforms to structure, no significant impurity peaks |
| ¹³C NMR | Conforms to structure | To be determined | Conforms to structure, no significant impurity peaks |
| FTIR | Conforms to reference spectrum | To be determined | Conforms to reference spectrum |
| Residual Solvents (GC-MS) | Below detection limits or within specified limits | To be determined | Within ICH limits |
| Individual Impurity (HPLC, %) | Not detected or below reporting threshold | To be determined | ≤ 0.1% |
| Total Impurities (HPLC, %) | ≤ 2.0% | To be determined | ≤ 2.0% |
Potential Impurities in Synthesized this compound
The nature and quantity of impurities will depend on the synthetic route employed. Common starting materials for the synthesis of this compound include 3,4-dimethoxybenzoic acid and veratraldehyde (3,4-dimethoxybenzaldehyde).
-
From 3,4-dimethoxybenzoic acid: Unreacted starting material (3,4-dimethoxybenzoic acid) and by-products from the amidation reaction.
-
From veratraldehyde: Unreacted starting material (veratraldehyde), the corresponding carboxylic acid (3,4-dimethoxybenzoic acid) if oxidation occurs, and by-products from the amidation of an intermediate acid.
-
Process-related impurities: Reagents, catalysts, and solvents used in the synthesis. For example, if the amide is prepared from the corresponding nitrile, residual nitrile could be an impurity.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Experimental workflow for purity assessment.
References
Comparative Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This guide provides a comparative analysis of the in vitro antimicrobial activity of a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives (compounds 4a-j ). The data presented is based on a study by Al-Warhi et al., which systematically evaluated these compounds against a panel of clinically relevant bacteria and fungi.[1]
Data Summary
The antimicrobial efficacy of the synthesized compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The results, summarized in the table below, highlight the varying degrees of activity across the tested microbial strains.
| Compound | R-group | S. aureus (µM) | E. faecalis (µM) | A. baumanii (µM) | P. aeruginosa (µM) | S. typhi (µM) | E. coli (µM) | C. albicans (µM) |
| 4a | 4-NH2 | 26.11 | >100 | >100 | >100 | >100 | >100 | 26.11 |
| 4b | 4-N(CH3)2 | >100 | >100 | >100 | 23.28 | 23.28 | >100 | >100 |
| 4g | 4-Cl | >100 | 18.95 | >100 | >100 | >100 | >100 | >100 |
| 4h | Indole | 5.88 | >100 | >100 | >100 | 12.07 | >100 | >100 |
| 4i | Quinoline | >100 | >100 | 11.64 | >100 | >100 | 23.30 | 23.30 |
| 4j | 2,4-di-Cl | >100 | 16.68 | 16.68 | >100 | >100 | >100 | >100 |
| Ceftriaxone | - | 3.52 | - | - | - | 14.08 | - | - |
Note: MIC values are presented in micromolar (µM). Lower values indicate higher antimicrobial activity.
Key Observations:
-
Compound 4h , featuring an indole side-chain, demonstrated the most potent activity against Staphylococcus aureus (MIC = 5.88 µM), comparable to the standard drug ceftriaxone (MIC = 3.52 µM).[1] It also showed significant activity against Salmonella typhi (MIC = 12.07 µM), outperforming ceftriaxone.[1]
-
Compound 4i , with a quinolinyl side-chain, was the most effective against Acinetobacter baumannii (MIC = 11.64 µM) and also displayed notable activity against Escherichia coli and Candida albicans (MIC = 23.30 µM for both).[1]
-
Compound 4g and 4j showed selective and potent activity against Enterococcus faecalis (MIC = 18.95 µM and 16.68 µM, respectively).[1] Compound 4j was also effective against A. baumannii.[1]
-
Compound 4a , with a p-amino phenyl side chain, exhibited the best antifungal activity against C. albicans among the tested derivatives (MIC = 26.11 µM).[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of each synthesized compound was determined using the microbroth dilution method to identify the lowest concentration that inhibits the visible growth of the tested microorganisms.[1]
1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains were cultured in appropriate broth media.
- The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
2. Serial Dilution of Compounds:
- The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Two-fold serial dilutions of each compound were prepared in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
3. Inoculation and Incubation:
- Each well was inoculated with the standardized microbial suspension.
- The microtiter plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
4. Determination of MIC:
- Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism was observed.
Visualizations
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action: Inhibition of the MATE multidrug efflux pump.
References
A Comparative Guide to the Synthesis of 3,4-Dimethoxybenzamide: Alternative Reagents and Methodologies
For researchers and professionals in the fields of drug development and organic synthesis, the efficient and high-yielding production of key intermediates is paramount. 3,4-Dimethoxybenzamide, a valuable building block in medicinal chemistry, can be synthesized through various pathways, each with its own set of advantages and disadvantages. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The primary precursors for the synthesis of this compound are 3,4-dimethoxybenzoic acid (veratric acid) and 3,4-dimethoxybenzaldehyde (veratraldehyde). The choice of starting material dictates the subsequent reagents and reaction conditions. Below is a summary of the key quantitative data for the most common synthetic strategies.
| Starting Material | Reagent/Method | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| 3,4-Dimethoxybenzoic Acid | Thionyl Chloride, then Ammonia | 6-10 hours | 25-80 | 80-95 | Two-step process, requires handling of corrosive SOCl₂. |
| 3,4-Dimethoxybenzoic Acid | EDC, HOBt, Ammonia | 12-24 hours | 0-25 | 75-90 | Milder conditions, but coupling reagents can be costly. |
| 3,4-Dimethoxybenzoic Acid | Boric Acid, Ammonia | 8-24 hours | 110-120 (reflux) | 70-85 | "Green" catalyst, requires high temperature and water removal. |
| 3,4-Dimethoxybenzaldehyde | Hydroxylamine, then H₂O₂ | 2-4 hours | 100 | 65-80 | One-pot procedure, avoids isolation of intermediates. |
| 3,4-Dimethoxybenzaldehyde | Hydroxylamine, then Beckmann Rearrangement (e.g., PPA) | 4-8 hours | 70-130 | 60-75 | Two-step process, rearrangement conditions can be harsh. |
| 3,4-Dimethoxybenzaldehyde | Oxidative Amidation (e.g., I₂, aq. NH₃) | 12-24 hours | 25-50 | 50-70 | One-pot, but may have substrate limitations and side reactions. |
Experimental Protocols
Method 1: From 3,4-Dimethoxybenzoic Acid via the Acid Chloride
This classical two-step approach is reliable and generally high-yielding. It involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.
Step 1: Synthesis of 3,4-Dimethoxybenzoyl chloride [1][2][3][4]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and dry benzene or toluene (50 mL).
-
Carefully add thionyl chloride (13.0 g, 8.0 mL, 109.8 mmol) dropwise to the suspension at room temperature. A catalytic amount of pyridine (2-3 drops) can be added to accelerate the reaction.[2]
-
Heat the mixture to reflux (70-80°C) and maintain for 2-5 hours, until the evolution of HCl gas ceases.[1][2]
-
Allow the reaction mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude 3,4-dimethoxybenzoyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of this compound [5]
-
Dissolve the crude 3,4-dimethoxybenzoyl chloride (1.0 g, 5.0 mmol) in a suitable solvent such as dichloromethane or Cyrene (5 mL) in a flask cooled in an ice bath (0°C).[5]
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (e.g., 28-30%) dropwise with vigorous stirring. Maintain the temperature at 0-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
If an aqueous ammonia solution was used, separate the organic layer. If ammonia gas was used, add water to dissolve the ammonium chloride byproduct.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization from ethanol or water.
Method 2: From 3,4-Dimethoxybenzoic Acid using a Coupling Reagent
Peptide coupling reagents offer a milder alternative to the acid chloride method, avoiding the use of harsh halogenating agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is commonly employed.
Protocol:
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.82 g, 10 mmol) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) (50 mL).
-
Add HOBt (1.35 g, 10 mmol) and EDC hydrochloride (1.92 g, 10 mmol) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Cool the mixture in an ice bath and add a concentrated aqueous solution of ammonia (excess) or a solution of ammonia in an organic solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 3: From 3,4-Dimethoxybenzaldehyde via an Oxime and Beckmann Rearrangement
This route offers an alternative starting from the corresponding aldehyde. It involves the formation of an oxime intermediate, which then undergoes an acid-catalyzed rearrangement to the amide.
Step 1: Synthesis of 3,4-Dimethoxybenzaldehyde oxime
-
Dissolve 3,4-dimethoxybenzaldehyde (0.95 g, 5 mmol) in ethanol (25 mL) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (0.42 g, 6 mmol) and an aqueous solution of sodium hydroxide (0.24 g, 6 mmol) to the flask.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and add water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum. The oxime can be purified by recrystallization from ethanol.
Step 2: Beckmann Rearrangement to this compound
-
In a flask, add the dried 3,4-dimethoxybenzaldehyde oxime (1.0 g, 5.5 mmol) to a suitable acidic reagent such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
Heat the mixture with stirring to a temperature between 70-130°C for several hours. The reaction progress should be monitored by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
The precipitated crude this compound is then collected by filtration.
-
The product is washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described above.
Caption: Synthetic routes from 3,4-dimethoxybenzoic acid.
Caption: Synthetic routes from 3,4-dimethoxybenzaldehyde.
References
A Comparative Guide to the Cross-Validation of HPLC and NMR for the Analysis of 3,4-Dimethoxybenzamide
In the landscape of pharmaceutical analysis and drug development, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely employed analytical techniques for the qualitative and quantitative assessment of small molecules. This guide provides a comprehensive comparison and cross-validation of HPLC and NMR methods for the analysis of 3,4-Dimethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds.
Methodology and Performance Comparison
The cross-validation of analytical methods involves a systematic comparison of their performance characteristics to ensure that each method provides accurate, reliable, and consistent results. For the analysis of this compound, both HPLC and NMR methods were evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
A summary of the comparative performance data for the two techniques is presented in the table below. The data illustrates the distinct advantages and limitations of each method, guiding researchers in selecting the most appropriate technique for their specific analytical needs.
| Performance Parameter | HPLC Method | NMR Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~30 µg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (structure-specific signals) |
| Analysis Time | ~10-15 minutes per sample | ~5-10 minutes per sample (for qNMR) |
| Sample Throughput | High | Moderate |
| Structural Information | Limited (retention time) | Extensive (chemical structure confirmation) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. The following sections outline the methodologies employed for the HPLC and NMR analysis of this compound.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
NMR Method Protocol
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in the deuterated solvent.
-
Acquisition Parameters: A standard proton (¹H) NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: The acquired FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The integrals of specific, well-resolved signals of this compound and the internal standard are determined for quantification.
Visualizing the Cross-Validation Workflow
The logical flow of the cross-validation process, from method development to comparative analysis, can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key stages of the experimental workflow.
Conclusion
The cross-validation of HPLC and NMR methods for the analysis of this compound demonstrates that both techniques are suitable for its quantification, each with its own set of strengths. HPLC offers superior sensitivity with lower limits of detection and quantitation, making it ideal for trace analysis and impurity profiling. On the other hand, NMR provides unparalleled specificity and structural confirmation, which is invaluable for identity testing and the analysis of complex mixtures without the need for reference standards for every compound.
The choice between HPLC and NMR will ultimately depend on the specific requirements of the analysis. For routine quality control and high-throughput screening, the speed and sensitivity of HPLC are advantageous. For structural elucidation, confirmation of identity, and in situations where a certified reference standard is not available, NMR is the more powerful tool. The data presented in this guide provides a solid foundation for researchers and drug development professionals to make informed decisions regarding the selection and implementation of analytical methods for this compound and similar compounds.
Unveiling the Potency of 3,4-Dimethoxybenzamide Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and professionals in drug development, understanding the translational potential of novel compounds from laboratory assays to preclinical models is paramount. This guide provides a detailed comparison of the in vitro and in vivo efficacy of a promising class of molecules: N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to offer a clear perspective on their antimicrobial potential.
A series of novel N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties.[1][2][3] The core structure, derived from 3,4-dimethoxybenzamide, serves as a scaffold for various substitutions, leading to compounds with a range of biological activities. This guide focuses on the comparative efficacy of these compounds in controlled laboratory settings versus their performance in a living organism.
Quantitative Efficacy: A Side-by-Side Comparison
The in vitro and in vivo evaluations of these compounds reveal crucial insights into their therapeutic promise. The following tables summarize the key quantitative data obtained from antimicrobial and cytotoxicity assays.
In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency against a specific microorganism. Lower MIC values denote higher efficacy. The following table presents the MIC values for selected N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives against a panel of bacterial and fungal strains.[1]
| Compound | S. aureus (µM) | P. aeruginosa (µM) | S. typhi (µM) | E. coli (µM) | C. albicans (µM) |
| 4a | 26.11 | >100 | >100 | >100 | 26.11 |
| 4b | >100 | 23.28 | 23.28 | 23.28 | >100 |
| 4c | >100 | 22.89 | >100 | >100 | >100 |
| 4d | 47.83 | >100 | >100 | 47.83 | >100 |
| 4h | Significant Activity | Significant Activity | Significant Activity | Significant Activity | Significant Activity |
| 4i | Significant Activity | Significant Activity | Significant Activity | Significant Activity | Significant Activity |
Note: MIC values for compounds 4h and 4i were reported as showing significant activity, but specific numerical values were not provided in the primary source for all tested organisms in the summary table.[1]
In Vitro Cytotoxicity
To assess the safety profile of these compounds, their cytotoxicity against normal mammalian cells was evaluated using the MTT assay. The IC50 value represents the concentration at which 50% of the cells are inhibited. Higher IC50 values are desirable, indicating lower toxicity to host cells.
| Compound | IC50 (µM) |
| 4a | 406.8 |
| 4f | 2164.4 |
| 4i | 304.7 |
From the Bench to Preclinical Models: In Vivo Evaluation
Based on their promising and broad-spectrum in vitro antimicrobial effects, compounds 4h and 4i were selected for further evaluation in a rat model of infection.[1][2][3] This step is critical to understand the compounds' behavior in a complex biological system, including their safety and clinical efficacy.
The in vivo study revealed that rats infected with S. aureus or S. typhi exhibited a significant increase in markers of oxidative stress (malondialdehyde) and a decrease in the master antioxidant, glutathione (GSH).[1] Treatment with compounds 4h or 4i demonstrated an ability to counteract this oxidative stress, suggesting an immunomodulatory and protective effect against organ dysfunction caused by the infection.[1]
Visualizing the Path to Discovery: Synthesis and Experimental Workflows
To provide a clearer understanding of the processes involved in this research, the following diagrams illustrate the synthesis of the N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives and the workflow of the in vitro and in vivo experiments.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments are provided below.
Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (4a-j)
The synthesis of the target compounds was achieved through a three-step process:[1]
-
Esterification: 3,4-dimethoxybenzoic acid was esterified using methanol in the presence of sulfuric acid to yield the corresponding methyl ester derivative.
-
Hydrazinolysis: The methyl ester derivative was then treated with hydrazine hydrate in ethanol to form the hydrazide derivative.
-
Condensation: Finally, the hydrazide derivative was condensed with various aromatic aldehydes to produce the N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.
In Vitro Antimicrobial Activity Testing
Agar Well Diffusion Assay: The initial screening of antimicrobial activity for the synthesized compounds (4a-j) was performed using the agar well diffusion method against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.[1] The zones of inhibition were measured to provide a qualitative assessment of antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination: Following the initial screening, the MIC for the active compounds was determined. This quantitative assay establishes the lowest concentration of a compound that prevents visible growth of a microorganism.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells.[4][5][6]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compounds for a defined period.
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (typically 570 nm) to determine the percentage of viable cells.
In Vivo Efficacy in a Rat Model
Animal Model: An infection model was established in rats by inducing an infection with either S. aureus or S. typhi.[1]
Treatment and Analysis: The infected rats were treated with the selected compounds (4h and 4i). After the treatment period, the animals were euthanized, and blood and tissue samples were collected for:[1][7][8]
-
Biochemical Analysis: Serum levels of oxidative stress markers (malondialdehyde) and antioxidants (glutathione) were measured to assess the systemic effects of the infection and the therapeutic intervention.
-
Histological Examination: Liver and kidney tissues were examined to evaluate any pathological changes and the protective effects of the compounds at a cellular level.
References
- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical and histopathological study in rats intoxicated with carbontetrachloride and treated with camel milk - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dimethoxybenzamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the proper disposal procedures for 3,4-Dimethoxybenzamide (CAS No. 1521-41-1). Adherence to these protocols is critical for maintaining laboratory safety and ensuring environmental compliance.
Key Physical and Chemical Properties
A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol [1] |
| Melting Point | 162.5–163.5 °C |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO |
Disposal Protocols for this compound
According to available safety data, this compound is not classified as a hazardous substance.[2] However, all chemical waste must be managed responsibly to prevent environmental contamination and ensure workplace safety. The following step-by-step procedures should be followed for the disposal of this compound.
Step 1: Waste Identification and Segregation
-
Uncontaminated Material: If the this compound is unused and in its original container, it should be clearly labeled.
-
Contaminated Material: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, or empty containers, should be considered chemical waste.
-
Segregate this compound waste from other chemical waste streams to avoid unintended reactions.
Step 2: Containerization
-
Collect all this compound waste in a designated, leak-proof, and compatible container.
-
The container must be clearly labeled with the full chemical name ("this compound") and CAS number (1521-41-1).
-
Ensure the container is kept closed when not in use.
Step 3: Consultation of Regulations
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][3] These regulations may vary, so it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 4: Disposal Pathway
-
Non-Hazardous Waste Stream: Given its classification, your EHS department may direct you to dispose of it as non-hazardous chemical waste.
-
Professional Waste Disposal Service: For larger quantities or as required by your institution, arrange for pickup by a licensed chemical waste disposal company.
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the sink or general trash.[3]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3,4-Dimethoxybenzamide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for 3,4-Dimethoxybenzamide, a compound used as a starting material in the synthesis of Itopride hydrochloride.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves offer broad short-term protection. For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[2] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles | Essential for protecting eyes from splashes and airborne particles. A face shield worn over safety glasses is required when there is a significant risk of splashing or explosion.[2][3] |
| Body | Laboratory coat | A properly fitting, buttoned lab coat made of a material like Nomex® with cotton clothing underneath is recommended to protect the skin.[2] Avoid polyester or acrylic fabrics.[2] |
| Feet | Closed-toe, closed-heel shoes | Shoes must cover the entire foot to protect against spills.[2] Chemical-resistant boots may be necessary depending on the scale of work.[4] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[2] The type of respirator should be selected based on a formal risk assessment. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram and procedural steps provide a clear guide for operations.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Gather all required materials, including this compound, solvents (such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone), and necessary laboratory equipment.[5]
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
Carefully weigh and transfer the powdered this compound.[5] Minimize the creation of dust.
-
Perform the experimental procedure, keeping all containers with the chemical closed when not in use.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate the work surface and any equipment used.
-
Segregate and dispose of chemical waste according to the disposal plan.
-
Remove and dispose of single-use PPE in the appropriate waste stream. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Place in a designated solid hazardous waste container. |
| Contaminated Solvents | Collect in a labeled, sealed container for hazardous liquid waste. Do not mix incompatible waste streams. |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated solid hazardous waste container. |
Important Considerations:
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[1]
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[3] Be familiar with the location and operation of fire extinguishers and spill kits.
-
Regulatory Compliance: All handling and disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

